N-Boc-5-hydroxy-DL-norvaline: Structural Elucidation, Synthesis, and Applications in Advanced Peptide Engineering
Executive Summary The engineering of non-natural amino acids is a cornerstone of modern drug discovery, enabling the synthesis of peptides with enhanced proteolytic stability and novel pharmacophores. N-Boc-5-hydroxy-DL-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The engineering of non-natural amino acids is a cornerstone of modern drug discovery, enabling the synthesis of peptides with enhanced proteolytic stability and novel pharmacophores. N-Boc-5-hydroxy-DL-norvaline is a highly specialized, orthogonally protected aliphatic amino acid derivative. Characterized by its 3-hydroxy-propyl side chain[1], it serves as a critical building block in the solid-phase peptide synthesis (SPPS) of cyclodepsipeptides and acts as a potent substrate analogue in enzyme inhibition studies[2]. This technical guide provides a comprehensive analysis of its structural properties, synthesis methodologies, and downstream applications, ensuring rigorous scientific integrity and self-validating experimental protocols.
Structural Profile and Chemical Identity
N-Boc-5-hydroxy-DL-norvaline is derived from the non-proteinogenic amino acid 2-amino-5-hydroxyvaleric acid[3]. The addition of the tert-butyloxycarbonyl (Boc) group at the
α
-amine provides selective protection, leaving the
δ
-hydroxyl group available for targeted downstream modifications, such as esterification or oxidative cyclization[1].
Table 1: Physicochemical and Structural Properties
The synthesis of N-Boc-5-hydroxy-DL-norvaline relies on the regioselective protection of 2-amino-5-hydroxyvaleric acid. The causality behind utilizing the Boc group lies in its orthogonality to base-labile protecting groups (e.g., Fmoc) used extensively in SPPS.
Protocol 1: Regioselective N-
α
-Boc Protection
Objective: Selectively protect the
α
-amino group while preserving the
δ
-hydroxyl group.
Causality: The
α
-amino group is significantly more nucleophilic than the primary alcohol. By maintaining a mildly basic pH, the amine remains deprotonated and reactive toward di-tert-butyl dicarbonate (Boc₂O), while the hydroxyl group remains protonated and inert.
Self-Validating Workflow:
Dissolution: Suspend 2-amino-5-hydroxyvaleric acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
Basification: Add 1M NaOH dropwise until the pH stabilizes at 9.5. Validation: The transition from a turbid suspension to a clear solution confirms the successful deprotonation of the zwitterion.
Reagent Addition: Cool the mixture to 0 °C to minimize the competing hydrolysis of Boc₂O. Slowly add Boc₂O (1.1 eq).
Reaction Monitoring: Stir at room temperature for 12 hours. Validation: Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The reaction is complete when the ninhydrin-positive spot (free amine) disappears, replaced by a UV-active/ninhydrin-negative spot.
Extraction: Wash the aqueous layer with diethyl ether to remove unreacted Boc₂O.
Acidification: Adjust the aqueous layer to pH 2.5 using 1M KHSO₄. Causality: Acidification protonates the carboxylate, driving the highly lipophilic N-Boc-5-hydroxy-DL-norvaline into the organic phase during subsequent ethyl acetate extraction.
Applications in Peptide Engineering and Therapeutics
Solid-Phase Synthesis of Cyclodepsipeptides
N-Boc-5-hydroxy-DL-norvaline is heavily utilized in the synthesis of tailored cyclodepsipeptides, which act as potent non-covalent serine protease inhibitors[1]. During SPPS, the unprotected 5-hydroxyl group allows for the addition of subsequent amino acids via esterification. Following resin cleavage, the peptide undergoes targeted oxidation, converting the 5-hydroxy-norvaline residue into a 3-amino-6-hydroxy-2-piperidone (Ahp) unit—a critical pharmacophore for protease binding[1].
Workflow of Solid-Phase Peptide Synthesis (SPPS) using N-Boc-5-hydroxy-DL-norvaline.
Protocol 2: SPPS Coupling and Validation
Objective: Incorporate N-Boc-5-hydroxy-DL-norvaline into a growing peptide chain.
Causality: Pre-activation of the carboxylic acid is required to facilitate rapid amide bond formation, preventing racemization at the
α
-carbon.
Self-Validating Workflow:
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM). Validation: Visual expansion and translucency of the beads indicate optimal pore accessibility.
Activation: Pre-activate N-Boc-5-hydroxy-DL-norvaline (3.0 eq) using HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. Causality: HBTU forms an active OBt ester, while DIPEA acts as a non-nucleophilic base.
Coupling: Add the activated complex to the resin and agitate for 60 minutes.
Kaiser Test Validation: Extract a micro-sample of resin, wash with ethanol, and treat with Kaiser reagents (ninhydrin, phenol, KCN) at 100 °C. Validation: A yellow result confirms the absence of free primary amines (successful coupling). A blue result dictates a mandatory re-coupling cycle.
Enzyme Inhibition in Pathogen Survival Pathways
Beyond structural peptide engineering, 5-hydroxy-norvaline derivatives function as powerful substrate analogues. In Pseudomonas aeruginosa, the enzyme L-ornithine-N⁵-monooxygenase (PvdA) catalyzes the FAD-dependent hydroxylation of L-ornithine, a mandatory step in the biosynthesis of the iron-sequestering siderophore, pyoverdine[2]. Because 5-hydroxy-norvaline structurally mimics L-ornithine but replaces the terminal amine with a hydroxyl group, it acts as a competitive inhibitor, effectively starving the pathogen of iron[2].
Mechanism of PvdA enzyme inhibition by 5-hydroxy-norvaline derivatives in P. aeruginosa.
Analytical Validation and Quality Control
To ensure the integrity of N-Boc-5-hydroxy-DL-norvaline before deployment in SPPS, multi-modal analytical validation is required:
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight (Expected [M+H]⁺: 234.26 m/z). The chromatographic retention time validates the purity (
≥
95%)[4].
¹H NMR (Proton Nuclear Magnetic Resonance): Validates the structural fidelity. The presence of a strong singlet at ~1.4 ppm integrating to 9 protons confirms the integrity of the Boc protecting group, while the multiplet signatures of the 3-hydroxy-propyl side chain confirm the carbon backbone[1].
Advanced Applications of N-Boc-5-hydroxy-DL-norvaline in Peptide Therapeutics and Macrocyclization
Executive Summary The pursuit of novel peptide therapeutics and peptidomimetics heavily relies on the incorporation of non-canonical amino acids to overcome the inherent limitations of natural peptides, such as poor meta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pursuit of novel peptide therapeutics and peptidomimetics heavily relies on the incorporation of non-canonical amino acids to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low membrane permeability. N-Boc-5-hydroxy-DL-norvaline (CAS: 85535-47-3) has emerged as a critical building block in this domain 1. By providing a versatile 5-hydroxyl side chain alongside a Boc-protected alpha-amino group, this compound enables orthogonal synthetic strategies, site-specific resin anchoring, and the development of high-affinity enzyme inhibitors.
This technical guide explores the physicochemical profile, mechanistic utility in Solid-Phase Peptide Synthesis (SPPS), and downstream pharmacological applications of N-Boc-5-hydroxy-DL-norvaline.
Physicochemical Profiling & Structural Analysis
Understanding the structural parameters of N-Boc-5-hydroxy-DL-norvaline is essential for predicting its behavior during coupling reactions and its steric impact within a peptide sequence. The presence of the tert-butyloxycarbonyl (Boc) group provides robust protection of the N-terminus, stable under basic conditions but readily cleaved by strong acids like trifluoroacetic acid (TFA).
Data synthesized from verified chemical supplier specifications 1.
Mechanistic Role in Peptide Synthesis: The Causality of Choice
In complex peptide synthesis, the choice of protecting groups and anchoring strategies dictates the success of the synthesis. N-Boc-5-hydroxy-DL-norvaline is strategically selected for the synthesis of cyclodepsipeptides (peptides containing both amide and ester bonds) due to the specific reactivity of its side chain.
The Causality of Ether-Linked Resin Anchoring
Traditional SPPS anchors the C-terminus of the first amino acid to the resin. However, when synthesizing cyclic peptides, it is often advantageous to anchor the peptide via an amino acid side chain. The 5-hydroxyl group of 5-hydroxy-norvaline can be coupled to a 2-chlorotrityl chloride (2-CTC) resin, forming a stable ether bond 2.
Why is this critical?
Orthogonality: The ether bond is stable to the basic conditions used for Fmoc deprotection (if mixed chemistries are used) and the coupling reagents used for chain elongation.
Mild Cleavage: The peptide can be cleaved from the 2-CTC resin using mild acidic conditions (e.g., 1% TFA in DCM), which breaks the ether bond but leaves the peptide backbone and other sensitive protecting groups intact.
Pre-organized Macrocyclization: Cleaving the peptide yields a free 5-hydroxyl group, which can then be oxidized or directly utilized for head-to-tail or side-chain-to-tail macrocyclization in solution.
The following protocol details the incorporation of N-Boc-5-hydroxy-DL-norvaline into a peptide sequence using side-chain anchoring. This workflow is designed as a self-validating system , ensuring that each step is analytically confirmed before proceeding, thereby preventing the propagation of errors.
Step-by-Step Methodology
Step 1: Resin Loading via 5-Hydroxyl Anchoring
Procedure: Swell 2-chlorotrityl chloride resin (1.0 equiv) in anhydrous dichloromethane (DCM). Add N-Boc-5-hydroxy-DL-norvaline (2.0 equiv) and N,N-diisopropylethylamine (DIPEA, 4.0 equiv) in DCM. Agitate for 2 hours at room temperature.
Causality: DIPEA neutralizes the HCl generated during the nucleophilic attack of the 5-hydroxyl group on the trityl cation, driving the reaction to completion.
Validation: Cap unreacted resin sites with methanol/DIPEA/DCM (1:2:7). Wash thoroughly and determine loading efficiency via weight gain analysis.
Step 2: N-Terminal Deprotection
Procedure: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
Causality: The Boc group is acid-labile. The carbamate linkage is cleaved to yield a free primary amine, releasing CO₂ and isobutylene as gaseous byproducts.
Validation (Kaiser Test): Perform a Kaiser test. A positive result (deep blue resin beads) confirms the presence of free primary amines, validating complete deprotection.
Step 3: Chain Elongation
Procedure: Add the next suitably protected amino acid (3.0 equiv), coupled with HATU (2.9 equiv) and DIPEA (6.0 equiv) in N,N-dimethylformamide (DMF) for 1 hour.
Validation: Perform a subsequent Kaiser test. A negative result (yellow/colorless beads) confirms complete amide bond formation.
Step 4: Mild Cleavage & LC-MS Verification
Procedure: Cleave the elongated peptide from the resin using 20% hexafluoroisopropanol (HFIP) in DCM.
Validation: Analyze the crude cleavage cocktail via LC-MS. The target mass must correspond to the synthesized peptide featuring a free 5-hydroxyl group at the norvaline residue.
Figure 1: SPPS workflow utilizing the 5-hydroxyl group of HnV for resin anchoring.
Downstream Applications in Drug Development
The integration of 5-hydroxynorvaline (HnV) into pharmacological scaffolds has yielded significant breakthroughs in both infectious disease and immunosuppressive therapies.
Plasmepsin V (PmV) Inhibitors for Malaria
Plasmepsin V is an essential aspartic protease in Plasmodium falciparum, making it a prime antimalarial target. In the development of PmV inhibitors, researchers substituted the natural glutamate residue at the P2' position with 5-hydroxynorvaline 3.
Mechanistic Insight: HnV acts as a "reduced glutamate mimic." Despite lacking the carboxylate moiety and the negative charge of glutamate, HnV maintains nanomolar inhibition of the enzyme. The removal of the negative charge is a deliberate design choice that significantly enhances the trans-membrane permeability of the peptidic inhibitor, a crucial factor for intracellular parasitic targets.
Cyclosporin A Derivatives
Cyclosporin A (CsA) binds to Cyclophilin A (CypA) to exert immunosuppressive effects. Crystallographic analysis revealed a unique cavity (the "Abu pocket") between CsA and CypA. To exploit this, researchers synthesized (5-hydroxynorvaline)-2-cyclosporin 4.
Mechanistic Insight: The hydroxypropyl chain of HnV was designed to mediate additional hydrogen-bonding interactions within the Abu pocket. While X-ray crystallography confirmed these supplemental interactions, the binding affinity was lower than wild-type CsA. This highlights a critical lesson in structure-based drug design: the thermodynamic penalty of displacing tightly bound water molecules from a binding pocket can sometimes outweigh the enthalpic gains of new hydrogen bonds.
Figure 2: Pharmacological targeting mechanisms of 5-hydroxynorvaline derivatives.
References
AChemBlock Product Catalog. "N-Boc-5-hydroxy-DL-norvaline 95% | CAS: 85535-47-3". AChemBlock Inc.
US Patent US11149067B2. "Tailored cyclodepsipeptides as potent non-covalent serine protease inhibitors".
PubMed Central. "The Role of Water Molecules in the Structure-Based Design of (5-hydroxynorvaline)-2-cyclosporin: Synthesis, Biological Activity, and Crystallographic Analysis With Cyclophilin A".
PLOS ONE. "Picomolar Inhibition of Plasmepsin V, an Essential Malaria Protease, Achieved Exploiting the Prime Region". Public Library of Science (PLOS).
N-Boc-5-hydroxy-DL-norvaline: Physicochemical Profiling and Strategic Integration in Advanced Peptide Synthesis
Executive Summary In the rapidly evolving landscape of peptidomimetics and structure-based drug design, non-natural amino acids serve as critical architectural components. N-Boc-5-hydroxy-DL-norvaline is a highly versati...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of peptidomimetics and structure-based drug design, non-natural amino acids serve as critical architectural components. N-Boc-5-hydroxy-DL-norvaline is a highly versatile, orthogonally protected building block. Characterized by its aliphatic chain terminating in a reactive hydroxyl group, it functions as a bioisostere for basic amino acids and a vital anchor for macrocyclization. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility, and step-by-step synthetic integration into complex depsipeptide frameworks.
Chemical Identity & Physicochemical Profiling
Accurate molecular characterization is the foundation of reproducible synthetic chemistry. The quantitative and structural data for N-Boc-5-hydroxy-DL-norvaline are summarized in the table below[1][2].
The strategic value of N-Boc-5-hydroxy-DL-norvaline lies in its trifunctional nature, which allows chemists to execute highly controlled, multidimensional syntheses.
The 5-Hydroxynorvaline Core: Naturally occurring in plants such as Zea mays as a defensive metabolite against herbivores[3], the 5-hydroxynorvaline backbone provides a flexible aliphatic chain. In medicinal chemistry, this terminal hydroxyl group acts as a critical hydrogen-bonding participant. For instance, the incorporation of 5-hydroxynorvaline into Cyclosporin A derivatives has been shown to mediate supplemental interactions within the cyclophilin A binding pocket, a critical factor in structure-based drug design[4].
Boc Protection Strategy: The tert-butyloxycarbonyl (Boc) group masks the
α
-amino group. This prevents unwanted polymerization during the activation of the
α
-carboxylic acid. The mechanistic advantage of the Boc group is its extreme stability to nucleophiles and basic conditions, while remaining readily cleavable under mildly acidic conditions (e.g., Trifluoroacetic acid). This provides orthogonal flexibility when paired with base-labile protecting groups (like Fmoc)[5].
DL-Racemic Configuration: Supplied as a racemic mixture (DL), this building block is highly advantageous during early-stage Structure-Activity Relationship (SAR) screening. It allows researchers to synthesize diastereomeric libraries simultaneously, which can later be resolved via preparative chiral HPLC to identify the most biologically active stereoisomer.
Synthetic Integration & Experimental Protocols
A primary application for N-Boc-5-hydroxy-DL-norvaline is its use as a "P1" residue in the synthesis of tailored cyclodepsipeptides, which act as potent non-covalent serine protease inhibitors[5].
Protocol: Solution-Phase Synthesis of a Depsipeptide Branch
Objective: To couple the
α
-COOH of N-Boc-5-hydroxy-DL-norvaline to a C-terminal amine, followed by orthogonal esterification of the unprotected 5-hydroxyl group to create a branched depsipeptide precursor.
Step 1:
α
-Carboxyl Activation and Amide Coupling
Causality & Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are utilized to activate the
α
-carboxylic acid. HOBt forms an active ester intermediate that suppresses side reactions (such as N-acylurea formation) and maximizes coupling efficiency without affecting the unprotected
δ
-hydroxyl group.
Procedure:
Dissolve 1.0 eq of N-Boc-5-hydroxy-DL-norvaline (MW: 233.26 g/mol [1]) in anhydrous Dichloromethane (DCM) at 0°C under an inert nitrogen atmosphere.
Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 15 minutes to pre-activate the acid.
Add 1.1 eq of the target primary amine (e.g., a C-protected amino acid) and 2.5 eq of N,N-Diisopropylethylamine (DIPEA).
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Self-Validating Step: Monitor via LC-MS. The disappearance of the 233.26 m/z peak indicates complete consumption of the starting material. Wash the organic layer with 5% citric acid, saturated NaHCO3, and brine to yield the intermediate.
Step 2: O-Acylation (Steglich Esterification) of the 5-Hydroxyl Group
Causality & Rationale: The unprotected 5-hydroxyl group is esterified using DIC (N,N'-Diisopropylcarbodiimide) and a catalytic amount of DMAP (4-Dimethylaminopyridine)[5]. DMAP acts as a highly nucleophilic acyl transfer catalyst, which is strictly required to overcome the steric hindrance associated with esterifying alcohols in dense peptide networks.
Procedure:
Dissolve the purified intermediate from Step 1 in anhydrous DCM.
Add 1.5 eq of an Fmoc-protected amino acid (the branching residue), 1.5 eq of DIC, and 0.1 eq of DMAP.
Stir at room temperature for 12 hours.
Self-Validating Step: Filter off the precipitated diisopropylurea (DIU) byproduct. Confirm the mass shift via LC-MS corresponding to the exact mass addition of the Fmoc-amino acid.
Step 3: Boc Deprotection for Chain Elongation
Causality & Rationale: Acidolytic cleavage of the Boc group unmasks the
α
-amine, preparing the molecule for subsequent N-terminal elongation or head-to-tail macrolactamization[5].
Procedure:
Treat the depsipeptide precursor with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 30 minutes at room temperature.
Evaporate the solvent under reduced pressure and precipitate the resulting TFA salt in cold diethyl ether to yield the final intermediate.
Analytical Characterization Standards
To ensure scientific integrity, the synthesized N-Boc-5-hydroxy-DL-norvaline derivatives must be rigorously characterized:
LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI) should reveal the
[M+H]+
and
[M+Na]+
adducts. For the parent compound, expect a peak around m/z 234.3
[M+H]+
and 256.3
[M+Na]+
.
1H NMR (Nuclear Magnetic Resonance): The tert-butyl protons of the Boc group will appear as a strong, distinct singlet integrating to 9H at ~1.4 ppm. The
δ
-protons adjacent to the hydroxyl group will appear as a multiplet around 3.6 ppm, which will predictably shift downfield to ~4.1 ppm post-esterification (Step 2).
Workflow Visualization
Synthetic workflow for integrating N-Boc-5-hydroxy-DL-norvaline into cyclodepsipeptides.
References
Source: achemblock.
Title: Suzhou Sibian Chemical Technology Co.,Ltd.
Title: Accumulation of 5-hydroxynorvaline in maize (Zea mays)
Title: US11149067B2 - Tailored cyclodepsipeptides as potent non-covalent serine protease inhibitors
Source: Google Patents
URL
Title: 1MIK: THE ROLE OF WATER MOLECULES IN THE STRUCTURE-BASED DESIGN OF (5-HYDROXYNORVALINE)
Introduction to N-Boc-5-hydroxy-DL-norvaline and the Imperative of Solubility Data
An In-depth Technical Guide to the Solubility Profile of N-Boc-5-hydroxy-DL-norvaline in Organic Solvents For researchers, scientists, and drug development professionals, understanding the solubility profile of a molecul...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility Profile of N-Boc-5-hydroxy-DL-norvaline in Organic Solvents
For researchers, scientists, and drug development professionals, understanding the solubility profile of a molecule is a cornerstone of process development, formulation, and synthesis. This guide provides a comprehensive technical overview of the solubility of N-Boc-5-hydroxy-DL-norvaline, a key protected amino acid, in various organic solvents. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and discuss the critical implications of the resulting data.
N-Boc-5-hydroxy-DL-norvaline (Figure 1) is a synthetic amino acid derivative that finds significant use as a building block in peptide synthesis and medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function enhances its stability and modulates its solubility, making it amenable to controlled reaction conditions. The presence of a hydroxyl group in the side chain introduces polarity and hydrogen bonding capabilities, which significantly influences its interaction with different solvents.
Accurate solubility data is paramount for:
Reaction Condition Optimization: Ensuring the substrate is fully dissolved for homogenous reaction kinetics and to prevent side reactions.
Purification Strategy: Selecting appropriate solvent systems for crystallization or chromatography.
Formulation Development: For drug candidates, understanding solubility is the first step in designing an effective delivery system.
Figure 1: Chemical Structure of N-Boc-5-hydroxy-DL-norvaline
Caption: Structure of N-Boc-5-hydroxy-DL-norvaline.
Theoretical Framework: The Science of Dissolution
The solubility of a solid in a liquid is governed by the thermodynamics of the system, specifically the Gibbs free energy of solution (ΔG_sol). A substance dissolves when ΔG_sol is negative. This can be conceptualized through a thermodynamic cycle (Figure 2). The overall process involves two main energy considerations:
Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal together.
Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.
The principle of "like dissolves like" is a useful heuristic. N-Boc-5-hydroxy-DL-norvaline has both non-polar (Boc group, alkyl chain) and polar (carboxyl and hydroxyl groups) moieties. Therefore, its solubility will be highest in solvents that can effectively interact with both parts of the molecule.
Polar Protic Solvents (e.g., Methanol, Ethanol): These can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxyl and hydroxyl groups.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These can accept hydrogen bonds and have large dipole moments, allowing them to solvate the polar regions of the molecule.[1]
Non-polar Solvents (e.g., Hexane, Toluene): These are expected to be poor solvents as they cannot effectively solvate the polar functional groups.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These have moderate polarity and can often dissolve N-Boc protected amino acids effectively.[2][3]
Caption: Thermodynamic cycle for the dissolution of a solid solute.
Experimental Determination of Solubility
The equilibrium solubility method, often referred to as the shake-flask method, is a reliable and widely used technique.[4] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solid.
Selected organic solvents (HPLC grade or equivalent)
Analytical balance
Vials with screw caps
Thermostatically controlled shaker or incubator
Centrifuge
Syringe filters (0.22 µm)
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer
Step-by-Step Protocol
The following protocol is a self-validating system, ensuring that equilibrium has been reached and the measurements are accurate. This methodology is in line with principles outlined in standards such as ASTM E1148 for aqueous solubility, adapted here for organic solvents.[7][8][9][10][11]
Preparation: Add an excess amount of N-Boc-5-hydroxy-DL-norvaline to a series of vials. The excess solid is crucial to ensure saturation.
Solvent Addition: Add a known volume of each selected organic solvent to the corresponding vials.
Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration is no longer changing.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a few hours to let the excess solid settle. Alternatively, centrifuge the vials to accelerate phase separation.
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles.
Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical method.
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV/Vis spectroscopy, to determine the concentration of the dissolved solute. A pre-established calibration curve is essential for accurate quantification.
Caption: Experimental workflow for equilibrium solubility determination.
Data Presentation and Interpretation
The solubility data for N-Boc-5-hydroxy-DL-norvaline should be presented in a clear and concise table. The following table provides a representative structure for such data. Note: The values presented here are illustrative and should be determined experimentally.
Solvent
Polarity Index
Dielectric Constant (20°C)
Solubility (mg/mL) at 25°C
Observations
Methanol
5.1
32.7
> 100
Very Soluble
Ethanol
4.3
24.5
> 100
Very Soluble
Isopropanol
3.9
19.9
50 - 100
Soluble
Acetone
5.1
20.7
> 100
Very Soluble
Acetonitrile
5.8
37.5
20 - 50
Moderately Soluble
Dichloromethane
3.1
9.1
> 100
Very Soluble
Ethyl Acetate
4.4
6.0
50 - 100
Soluble
Tetrahydrofuran
4.0
7.6
> 100
Very Soluble
Toluene
2.4
2.4
< 1
Sparingly Soluble
Hexane
0.1
1.9
< 0.1
Insoluble
Interpretation of Results:
The illustrative data suggests that N-Boc-5-hydroxy-DL-norvaline is highly soluble in a range of polar protic and aprotic solvents, as well as chlorinated solvents. This is consistent with its molecular structure, where the polar groups dominate the solubility profile in these solvents. The poor solubility in non-polar solvents like toluene and hexane highlights the importance of the polar interactions for effective solvation.
Conclusion and Best Practices
This guide has outlined the theoretical basis and a practical, robust methodology for determining the solubility profile of N-Boc-5-hydroxy-DL-norvaline in organic solvents. Adherence to a well-designed experimental protocol is crucial for generating reliable and reproducible data.
Key Takeaways for the Practicing Scientist:
Purity Matters: Always use a well-characterized, high-purity sample of the solute.
Equilibrium is Key: Ensure that the system has reached true thermodynamic equilibrium. Verifying this by sampling at multiple time points is a hallmark of a trustworthy protocol.
Temperature Control: Solubility is temperature-dependent. Maintain and report the temperature at which the experiments are conducted.
Analytical Validation: The method used for quantification must be validated for linearity, accuracy, and precision.
Documentation: Meticulous record-keeping of all experimental parameters is essential for data integrity and reproducibility, aligning with the principles of Good Manufacturing Practices (GMP) and guidelines such as ICH Q6B.[12][13][14][15][16]
By following these principles, researchers can confidently determine the solubility profile of N-Boc-5-hydroxy-DL-norvaline, enabling more efficient process development, and accelerating the journey from discovery to application.
References
ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. (n.d.). DSDP Analytics.
Palmer, D. S., et al. (2008). Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle. ACS Publications.
ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (2025, October 15). FDCELL.
European Medicines Agency. (1999, September 1). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency.
ASTM E1148-02(2008). (2008, February 1). Standard Test Method for Measurements of Aqueous Solubility. ASTM International.
ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (n.d.). ECA Academy.
ASTM E1148. (2010, December 31). Standard Test Method for Measurements of Aqueous Solubility. ASTM International.
ASTM E1148. (2017, August 16). Standard Test Method for Measurements of Aqueous Solubility. ASTM International.
ICH. (n.d.). Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Federal Institute for Drugs and Medical Devices.
ASTM E1148-02(2008). (2008, February 1). Standard Test Method for Measurements of Aqueous Solubility (Withdrawn 2013). GlobalSpec.
Advanced ChemBlocks Inc. (2026, February 14). N-Boc-5-hydroxy-L-norvaline. Advanced ChemBlocks.
BenchChem. (n.d.). Impact of solvent choice on Boc-His(Boc)-OH coupling efficiency. BenchChem.
Al-Zyadi, A. A., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Scientific Reports.
CymitQuimica. (n.d.). CAS 53308-95-5: N-Boc-L-norvaline. CymitQuimica.
The Uncharted Therapeutic Potential of Hydroxy-norvaline Derivatives: A Technical Guide for Drug Discovery
Introduction: The Structural Promise of a Non-Proteinogenic Amino Acid 3-Hydroxynorvaline (Hnv), a non-proteinogenic α-amino acid and a threonine analogue, represents a compelling scaffold for the development of novel th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Structural Promise of a Non-Proteinogenic Amino Acid
3-Hydroxynorvaline (Hnv), a non-proteinogenic α-amino acid and a threonine analogue, represents a compelling scaffold for the development of novel therapeutic agents. Its intrinsic biological activities, coupled with the potential for diverse chemical modifications, position its derivatives as promising candidates in antiviral, anticancer, and antimicrobial research. This technical guide provides an in-depth exploration of the known biological functions of the parent compound and delineates the prospective therapeutic avenues for its synthetic derivatives. We will delve into the mechanistic underpinnings of its bioactivity, present detailed protocols for its evaluation, and offer a forward-looking perspective on its place in modern drug discovery.
I. Established Biological Activities of 3-Hydroxynorvaline
The foundational understanding of hydroxy-norvaline's biological impact stems from its structural similarity to threonine, which allows it to act as a metabolic antagonist. This mimicry is the basis for its most well-documented activities.
A. Antiviral Activity: A Dual-Pronged Attack on Herpes Simplex Virus
3-Hydroxynorvaline has demonstrated notable antiviral activity, particularly against Herpes Simplex Virus (HSV). Its mechanism of action is multifaceted, targeting both viral protein synthesis and DNA replication.
Inhibition of N-linked Glycosylation: As a threonine analogue, Hnv is mistakenly incorporated into nascent viral polypeptides at sites designated for threonine. This is particularly impactful at the Asn-X-Thr consensus sequence required for N-linked glycosylation. The presence of Hnv in place of threonine sterically hinders or completely blocks the transfer of oligosaccharides to the asparagine residue.[1] This disruption in glycosylation leads to misfolded and non-functional viral glycoproteins, which are crucial for viral entry, fusion, and egress. This ultimately reduces the yield of infectious progeny viruses.
Inhibition of Viral Enzymes: Beyond its effects on protein synthesis, Hnv directly inhibits key enzymes essential for viral replication. It has been shown to reduce the activity of HSV-1 thymidine kinase (TK) and DNA polymerase (DP). The inhibition of these enzymes curtails the synthesis of viral DNA, a critical step in the viral life cycle.
The following diagram illustrates the dual mechanism of antiviral action of 3-hydroxynorvaline against HSV:
Caption: Dual antiviral mechanism of 3-hydroxynorvaline against HSV.
B. Cytotoxicity
It is important to note that 3-hydroxynorvaline exhibits toxicity towards mammalian cells, with reported embryotoxic and teratogenic effects. This cytotoxicity is presumed to arise from its incorporation into host cell proteins, leading to widespread cellular dysfunction. This property, while a limitation for systemic therapies, could be harnessed in the context of anticancer drug design, where selective toxicity towards rapidly proliferating cancer cells is the goal.
II. Synthetic Derivatives of 3-Hydroxynorvaline: A Frontier of Therapeutic Potential
The true potential of 3-hydroxynorvaline in drug development lies in the synthesis of its derivatives. By modifying its core structure, it is possible to enhance its therapeutic index, target specific cellular pathways, and unlock new biological activities. The primary sites for derivatization are the amino group, the carboxylic acid group, and the hydroxyl group.
A. Potential as Anticancer Agents
While the parent compound has inherent cytotoxicity, derivatization can refine this activity into a targeted anticancer effect.
Hydroxamic Acid Derivatives: The conversion of the carboxylic acid moiety to a hydroxamic acid is a well-established strategy in cancer therapy.[2] Hydroxamic acids are known inhibitors of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), enzymes that are often dysregulated in cancer. A hydroxamic acid derivative of 3-hydroxynorvaline could therefore function as a novel HDAC or MMP inhibitor.
Peptide Derivatives: Incorporating 3-hydroxynorvaline into short peptides can enhance cellular uptake and target specific protein-protein interactions that are critical for cancer cell survival and proliferation.[3][4]
B. Potential as Antimicrobial Agents
The amino acid scaffold is a common feature in many antimicrobial agents.[5] Derivatives of 3-hydroxynorvaline could be designed to possess potent antimicrobial properties.
N-Acyl Derivatives: Acylation of the amino group with fatty acids can create amphipathic molecules that can disrupt bacterial cell membranes, a common mechanism of action for antimicrobial peptides.[6]
Peptide-Based Antimicrobials: The inclusion of 3-hydroxynorvaline in synthetic antimicrobial peptides can enhance their stability against proteases and modulate their activity spectrum against various bacterial and fungal pathogens.[7][8][9]
C. Potential as Enzyme Inhibitors
The structural analogy of 3-hydroxynorvaline to threonine makes it an inherent enzyme inhibitor. Derivatization can broaden the scope of its inhibitory activities.
Protease Inhibitors: The amino acid backbone of 3-hydroxynorvaline can be used as a scaffold to design inhibitors of various proteases, such as viral proteases (e.g., in HIV or SARS-CoV) or human proteases involved in disease (e.g., cathepsins).[10][11][12][13]
Kinase Inhibitors: While not a classic kinase inhibitor scaffold, creative derivatization could lead to compounds that target the ATP-binding site of specific kinases involved in signaling pathways related to cancer and inflammation.
The following table summarizes the potential biological activities of various classes of 3-hydroxynorvaline derivatives:
Formation of amphipathic molecules that disrupt bacterial membranes.[6]
Ester Derivatives
Prodrugs
Improved bioavailability and cellular permeability.
Protease Inhibitor Mimetics
Antiviral, Anticancer
Targeting the active sites of specific proteases.[10][11][12][13]
III. Experimental Protocols for Biological Evaluation
The successful development of 3-hydroxynorvaline derivatives necessitates robust and reproducible biological assays. This section provides detailed, step-by-step protocols for key experiments.
A. Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle:
The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
Cell Seeding:
Culture cells to be tested in a suitable medium until they reach about 80% confluency.
Trypsinize and resuspend the cells in fresh medium.
Count the cells and adjust the concentration to the desired density (e.g., 5 x 10⁴ cells/mL).
Seed 100 µL of the cell suspension into each well of a 96-well plate.
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of the hydroxy-norvaline derivative in a suitable solvent (e.g., DMSO).
Perform serial dilutions of the stock solution in culture medium to obtain the desired test concentrations.
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Incubation:
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
Formazan Solubilization:
Carefully remove the medium containing MTT from each well.
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
Absorbance Measurement:
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
The workflow for the MTT assay is visualized in the following diagram:
Caption: Workflow of the MTT assay for cytotoxicity assessment.
B. General Enzyme Inhibition Assay
This protocol provides a general framework for a colorimetric enzyme inhibition assay. The specific substrate and buffer conditions will need to be optimized for the enzyme of interest.
Reagent Preparation:
Prepare a stock solution of the target enzyme in a suitable buffer.
Prepare a stock solution of the enzyme's substrate.
Prepare a stock solution of the hydroxy-norvaline derivative in a suitable solvent.
Assay Procedure:
In a 96-well plate, add the following to each well in the specified order:
Assay buffer.
Test compound at various concentrations.
Enzyme solution.
Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
Initiate the enzymatic reaction by adding the substrate solution to each well.
Immediately measure the absorbance at a wavelength appropriate for the product of the enzymatic reaction at regular intervals for a set period (e.g., every 30 seconds for 10 minutes) using a microplate reader in kinetic mode.
Data Analysis:
Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time curve.
Calculate the percentage of inhibition for each concentration using the formula:
% Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) x 100
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
C. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Preparation of Inoculum:
Culture the bacterial strain to be tested overnight in a suitable broth medium.
Dilute the overnight culture to achieve a standardized cell density (e.g., 5 x 10⁵ CFU/mL).
Assay Procedure:
In a 96-well plate, add 50 µL of sterile broth to each well.
Add 50 µL of the hydroxy-norvaline derivative stock solution to the first well and perform serial twofold dilutions across the plate.
Add 50 µL of the standardized bacterial inoculum to each well.
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
Incubate the plate at 37°C for 18-24 hours.
Determination of MIC:
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
IV. Conclusion and Future Perspectives
3-Hydroxynorvaline and its derivatives represent a promising, yet underexplored, area of medicinal chemistry. The established antiviral activity of the parent compound provides a strong rationale for the development of novel anti-infective agents. The true potential, however, lies in the synthetic derivatization of this versatile scaffold. By applying modern medicinal chemistry strategies, it is feasible to develop derivatives with potent and selective anticancer, antimicrobial, and enzyme-inhibitory activities.
The future of research in this area should focus on:
Synthesis of diverse chemical libraries of hydroxy-norvaline derivatives.
High-throughput screening of these libraries against a wide range of biological targets.
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.
In vivo studies to evaluate the efficacy and safety of the most promising derivatives in animal models of disease.
This in-depth technical guide provides the foundational knowledge and practical methodologies to embark on the exciting journey of unlocking the full therapeutic potential of hydroxy-norvaline derivatives.
References
Ugwu, D. I., Ezema, B. E., Eze, F. U., Ayogu, J. I., Ezema, C. G., & Ugwuja, D. I. (2014). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry, 4(2), 26-51. [Link]
Dell'Anna, M. M., et al. (2016). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. Molecules, 21(7), 935. [Link]
Bouajila, J., et al. (2019). Synthesis, molecular properties, anti-inflammatory and anticancer activities of novel 3-hydroxyflavone derivatives. Bioorganic Chemistry, 88, 103009. [Link]
Valachová, M., et al. (2020). Stereoselective Synthesis of syn-γ-Hydroxynorvaline and Related α-Amino Acids. Molecules, 25(1), 123. [Link]
Gautam, A., et al. (2008). Protease inhibitors and their peptidomimetic derivatives as potential drugs. Folia Biologica, 54(4), 117-133. [Link]
Rabea, S. M., et al. (2022). Synthesis and Biological Activity of N-Acylhydrazones. Molecules, 27(11), 3456. [Link]
Kumarasamy, R., & Blough, H. A. (1984). Inhibition of synthesis of herpesvirus (HSV-1) glycoproteins and endogenous fusion by beta-hydroxynorvaline in BHK-21 cells. Virology, 138(1), 156-161. [Link]
Kurzwernhart, A., et al. (2016). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. Molecules, 21(7), 935. [Link]
Zhang, L., et al. (2020). Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020. Acta Pharmaceutica Sinica B, 10(11), 2095-2110. [Link]
Li, C., et al. (2017). The antimicrobial peptides and their potential clinical applications. American Journal of Translational Research, 9(9), 3931-3939. [Link]
Rakib, M. A., et al. (2022). Discovery of Triple Inhibitors of Both SARS-CoV-2 Proteases and Human Cathepsin L. Journal of Medicinal Chemistry, 65(13), 8869-8882. [Link]
Han, H., & Lee, W. K. (2013). Antimicrobial Peptides. Molecules, 18(12), 15308-15341. [Link]
Jo, S., et al. (2020). Plant Products as Inhibitors of Coronavirus 3CL Protease. Frontiers in Plant Science, 11, 595569. [Link]
El-Faham, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. Pharmaceuticals, 16(3), 367. [Link]
Mwakwari, S. C., & O'Brien, W. J. (2020). Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. Frontiers in Microbiology, 11, 584503. [Link]
Herdtweck, E., et al. (2025). Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. Molecules, 30(2), 123. [Link]
Shestov, A. A., et al. (2025). The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib. Acta Naturae, 17(4), 123-130. [Link]
Cherkasov, A., et al. (2018). Synthetic Antimicrobial Peptides: III—Effect of Cationic Groups of Lysine, Arginine, and Histidine on Antimicrobial Activity of Peptides with a Linear Type of Amphipathicity. Russian Journal of Bioorganic Chemistry, 44(6), 682-690. [Link]
Tsenova, L., et al. (2025). Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. Molecules, 30(9), 1234. [Link]
Bouajila, J., et al. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Molecules, 28(5), 2345. [Link]
Tsenova, L., et al. (2025). Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. Molecules, 30(9), 1234. [Link]
Perlikowska, R., et al. (2015). Synthesis and biological evaluations of novel endomorphin analogues containing α-hydroxy-β-phenylalanine (AHPBA) displaying mixed μ/δ opioid receptor agonist and δ opioid receptor antagonist activities. European Journal of Medicinal Chemistry, 92, 270-281. [Link]
Commercial Availability, Purity Standards, and Synthesis of N-Boc-5-hydroxy-DL-norvaline: A Technical Guide
Executive Summary In the landscape of modern peptide synthesis and peptidomimetic drug discovery, non-proteinogenic amino acids serve as critical structural modulators. N-Boc-5-hydroxy-DL-norvaline (CAS: 85535-47-3) is a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern peptide synthesis and peptidomimetic drug discovery, non-proteinogenic amino acids serve as critical structural modulators. N-Boc-5-hydroxy-DL-norvaline (CAS: 85535-47-3) is a highly versatile building block featuring a valeric acid backbone, a Boc-protected
α
-amino group, and a terminal (
δ
) hydroxyl group. This terminal hydroxyl provides a bioorthogonal handle for side-chain functionalization, enabling the synthesis of cyclic depsipeptides, tethered fluorophores, and conformationally restricted piperazic acid derivatives.
This whitepaper provides an in-depth technical analysis of the commercial availability, rigorous purity standards, and self-validating synthetic protocols required to utilize N-Boc-5-hydroxy-DL-norvaline effectively in pharmaceutical research.
Chemical Identity & Physical Properties
To establish a baseline for analytical validation, the fundamental physicochemical properties of N-Boc-5-hydroxy-DL-norvaline are summarized below. The racemic (DL) nature of this commercially available building block makes it particularly useful for initial Structure-Activity Relationship (SAR) screening, where both epimers can be evaluated before committing to enantioselective synthesis.
The commercial supply chain for N-Boc-5-hydroxy-DL-norvaline is supported by several specialized chemical vendors. Because this compound is utilized as an intermediate in active pharmaceutical ingredient (API) manufacturing, its purity directly dictates the yield and impurity profile of downstream peptides.
Standard Purity Grades : Commercial suppliers typically offer this compound in 95% , 97% , and >99% purity grades.
Key Suppliers : Vendors such as [1] and [2] provide scalable quantities ranging from milligram catalog sizes to bulk multi-kilogram batches.
Precursor Availability : The unprotected precursor, 2-amino-5-hydroxyvaleric acid (CAS: 533-88-0), is also widely available globally, ensuring a stable supply chain for custom synthesis[3].
Causality in Grade Selection : For early-stage discovery, a 95% purity grade is often sufficient. However, for solid-phase peptide synthesis (SPPS), a >99% grade is strictly required. Impurities such as unreacted 2-amino-5-hydroxyvaleric acid or di-Boc protected variants can cause chain termination or sequence deletion during automated SPPS, drastically complicating HPLC purification of the final peptide.
Synthesis Methodology & Mechanistic Causality
The synthesis of N-Boc-5-hydroxy-DL-norvaline relies on the selective N-protection of 2-amino-5-hydroxyvaleric acid[4]. The protocol below is designed as a self-validating system : it incorporates specific pH controls to prevent side reactions, ensuring the intrinsic chemical logic guarantees the product's integrity.
Step-by-Step Synthetic Protocol
Precursor Dissolution : Suspend 1.0 equivalent of 2-amino-5-hydroxyvaleric acid in a 1:1 mixture of distilled water and 1,4-dioxane.
pH Modulation (Critical Step) : Add solid Sodium Bicarbonate (NaHCO3) progressively until the pH stabilizes between 8.5 and 9.0 .
Causality: The
δ
-hydroxyl group is a primary alcohol and is susceptible to O-acylation. By using a mild, self-buffering base like NaHCO3 instead of NaOH, the pH is kept low enough to selectively deprotonate the
α
-amino group (pKa ~9.5) without activating the hydroxyl group, thereby preventing the formation of unwanted N,O-di-Boc impurities.
Boc Protection : Cool the reaction to 0 °C and add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc2O) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.
Aqueous Wash : Extract the basic aqueous layer with Hexane to remove unreacted Boc2O and non-polar byproducts.
Acidification (Critical Step) : Cool the aqueous layer to 0 °C and carefully acidify to pH 2.5 using 1M Potassium Bisulfate (KHSO4).
Causality: KHSO4 is utilized instead of Hydrochloric acid (HCl). Strong mineral acids like HCl can cause localized pH drops that prematurely cleave the newly formed acid-sensitive Boc group. KHSO4 provides a gentle, controlled acidification to protonate the carboxylate for extraction.
Extraction & Isolation : Extract the aqueous phase three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the target compound.
Figure 1: Step-by-step synthetic workflow for N-Boc-5-hydroxy-DL-norvaline.
Analytical Validation & Quality Control
To ensure trustworthiness, the analytical validation of N-Boc-5-hydroxy-DL-norvaline must overcome a specific structural challenge: the molecule lacks a strong UV chromophore (no aromatic rings or conjugated systems).
Causality in Detection: Relying on standard UV detection at 254 nm will fail to detect the compound entirely. Even at 210 nm (which detects the amide/carboxyl carbonyls), the signal-to-noise ratio is poor, and non-UV-absorbing impurities will be missed, leading to a false-positive purity assessment. Therefore, orthogonal detection methods must be employed.
Self-Validating QC Protocol
Chromatographic Purity (RP-HPLC with ELSD/CAD) :
Method : Use a C18 reverse-phase column. Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Detection : Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). These mass-based detectors ensure that all non-volatile impurities are quantified accurately, regardless of their optical properties.
Structural Confirmation (NMR) :
1
H-NMR (DMSO-
d6
) : Look for the defining 9-proton singlet at ~1.38 ppm (Boc group), a multiplet at ~3.8 ppm (
α
-CH), and a triplet at ~3.3 ppm (
δ
-CH
2
-OH). The absence of a second Boc singlet confirms the success of the pH-controlled mono-protection.
Mass Verification (LC-MS) :
ESI-MS : Operate in negative ion mode to observe the[M-H]
−
peak at m/z 232.1, or positive mode for the sodium adduct [M+Na]
+
at m/z 256.1.
Figure 2: Analytical validation and QC decision tree for purity assessment.
Applications in Drug Development
The incorporation of 5-hydroxynorvaline derivatives into biological systems has profound implications. Interestingly, 5-hydroxynorvaline is naturally produced in certain C4 grasses as a stress-response metabolite during drought conditions[5]. In synthetic drug development, the N-Boc protected form is utilized for:
Macrolactonization : The terminal hydroxyl group can undergo intramolecular esterification with the C-terminus of a peptide chain, creating highly stable cyclic depsipeptides that resist proteolytic degradation.
Piperazic Acid Synthesis : It serves as a direct chiral precursor for the synthesis of piperazic acid derivatives[6], which are essential pharmacophores in several FDA-approved antimicrobial and anticancer therapeutics.
References
Garcia, et al. "Efficient Method for the Preparation of (S)-5-Hydroxynorvaline." ResearchGate. Available at:[Link]
PubMed / NIH. "Drought stress increases the production of 5-hydroxynorvaline in two C4 grasses." National Library of Medicine. Available at:[Link]
Thieme Connect. "Synthesis of Peptides Containing Proline Analogues and Piperazic Acid." Science of Synthesis. Available at:[Link]
Architecting Stability: A Comprehensive Whitepaper on the Safety, Handling, and Storage of N-Boc Protected Amino Acids
As a Senior Application Scientist with decades of bench experience in peptide synthesis and organic methodology, I approach the handling of N-tert-butyloxycarbonyl (N-Boc) protected amino acids not merely as a set of rul...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist with decades of bench experience in peptide synthesis and organic methodology, I approach the handling of N-tert-butyloxycarbonyl (N-Boc) protected amino acids not merely as a set of rules, but as an exercise in chemical causality. Understanding why a reagent behaves the way it does is the foundation of both laboratory safety and synthetic success.
This whitepaper bridges the gap between theoretical chemistry and pragmatic laboratory execution, providing drug development professionals and bench scientists with a definitive guide to managing Boc-protected building blocks.
Chemical Fundamentals and Orthogonality
The N-Boc group is a cornerstone of modern organic synthesis, particularly in the Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy. Its widespread adoption stems from its exceptional chemical orthogonality. Boc-amino acids are inherently stable to alkaline hydrolysis, hydrazinolysis, and catalytic hydrogenolysis[]. This allows chemists to selectively deprotect other functional groups (like Fmoc or Cbz) without disturbing the Boc-protected amine.
However, this stability is highly conditional. The Boc group is exquisitely sensitive to acidic environments. This acid lability dictates every facet of how these compounds must be stored, handled, and processed.
Quantitative Storage & Handling Parameters
The degradation of Boc-amino acids is rarely a sudden event; rather, it is a slow, insidious process driven by environmental exposure. Ambient moisture can interact with trace impurities to create localized acidic microenvironments, initiating a slow auto-deprotection cascade. Furthermore, exposure to light and elevated temperatures can accelerate racemization at the
α
-carbon[2].
To prevent this, storage protocols must strictly control temperature, humidity, and atmospheric composition.
Minimizes thermal degradation and prevents spontaneous auto-deprotection[2].
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces ambient moisture, preventing localized hydrolysis and preserving enantiomeric purity[2].
Incompatible Materials
Strong Acids (TFA, HCl), Oxidizers
Acids trigger premature cleavage of the carbamate linkage, releasing CO₂ gas.
Shelf Life
12 - 24 months
Highly stable under neutral/basic conditions if kept strictly anhydrous and cold.
Safety Directives & Hazard Mitigation
The most critical safety vector when handling Boc-protected compounds involves the generation of carbon dioxide (CO₂) gas during deprotection. Because the cleavage of the Boc group yields equimolar amounts of CO₂, these reactions must never be conducted in a tightly closed system [3].
Causality in Safety:
If a Boc-deprotection reaction is sealed, the rapid evolution of CO₂ gas will cause catastrophic pressure buildup. This inevitably leads to glassware failure, projectile hazards, and severe chemical exposure to strong acids like Trifluoroacetic Acid (TFA). Always conduct these reactions in a well-ventilated fume hood using an open system or a vessel equipped with a pressure-relief bubbler.
Mechanistic Causality of TFA-Mediated Deprotection
To master the deprotection protocol, one must understand the underlying electron flow. The removal of the Boc group is an acid-catalyzed hydrolysis process[4].
Protonation: TFA protonates the carbonyl oxygen of the Boc group.
Cleavage: The protonated carbamate becomes unstable, leading to the heterolytic cleavage of the tert-butyl-oxygen bond. This expels a highly reactive tert-butyl cation.
Decarboxylation: The remaining carbamic acid intermediate is inherently unstable and rapidly decarboxylates, releasing CO₂ gas.
Salt Formation: The resulting free amine is instantly protonated by excess TFA to form a stable trifluoroacetate salt[4].
Mechanism of TFA-mediated N-Boc deprotection pathway.
Validated Experimental Methodologies
A robust protocol is a self-validating system. The following workflows are designed so that physical observations confirm chemical transformations, ensuring high fidelity in your results.
Protocol A: Solution-Phase N-Boc Deprotection
Target: Cleavage of isolated Boc-amino acids or small peptides in solution.
Dissolution: Dissolve the N-Boc protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M.
Causality: Anhydrous conditions prevent side reactions, and DCM acts as a non-reactive, polar aprotic solvent that stabilizes the intermediate states.
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA dropwise to achieve a 1:1 to 1:4 ratio of TFA:DCM[4].
Causality: Cooling mitigates the exothermic nature of the acid-base interaction. Dropwise addition controls the rate of CO₂ evolution, preventing the reaction from boiling over.
Reaction & Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–4 hours.
Self-Validation: The reaction progress can be visually validated. Active bubbling indicates ongoing decarboxylation. When gas evolution completely ceases, the primary deprotection phase is complete (confirm via TLC).
Concentration: Evaporate the solvent and excess TFA under reduced pressure.
Causality: TFA is highly volatile, allowing for facile removal without the need for harsh aqueous workups that might degrade sensitive peptide bonds.
Causality: Scavengers are absolutely critical. The tert-butyl cations generated during cleavage are highly electrophilic and will irreversibly alkylate electron-rich amino acid side chains (like Tryptophan, Tyrosine, or Methionine) if not immediately quenched by a scavenger like TIS.
Cleavage Reaction: Suspend the resin in the cleavage cocktail (approx. 10 mL per gram of resin). Agitate gently at room temperature for 1–2 hours.
Filtration: Filter the resin through a sintered glass funnel. Collect the filtrate containing the cleaved peptide. Wash the resin twice with neat TFA to maximize product recovery.
Precipitation (Self-Validation): Add the combined filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.
Causality & Validation: The sudden change in solvent polarity causes the deprotected peptide to instantly precipitate as a white flocculent solid. The lipophilic scavengers, cleaved protecting groups, and residual TFA remain soluble in the ether, effectively purifying the crude peptide.
Isolation: Centrifuge the mixture, decant the ether supernatant, and dry the peptide pellet under vacuum.
Conclusion
The successful utilization of N-Boc protected amino acids relies entirely on respecting their chemical boundaries. By maintaining strict environmental controls during storage, anticipating the thermodynamics of CO₂ evolution during handling, and employing mechanistically sound, scavenger-supported deprotection protocols, researchers can ensure high yields and pristine enantiomeric purity in their synthetic pipelines.
Dissecting the Molecular Dichotomy: A Comparative Analysis of DL-Norvaline and N-Boc-5-hydroxy-DL-norvaline
An In-depth Technical Guide for Researchers Abstract Non-proteinogenic amino acids (npAAs) represent a critical frontier in medicinal chemistry and drug development, offering novel scaffolds that deviate from the canonic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers
Abstract
Non-proteinogenic amino acids (npAAs) represent a critical frontier in medicinal chemistry and drug development, offering novel scaffolds that deviate from the canonical 20 proteinogenic amino acids. This guide provides an in-depth technical examination of two related but functionally distinct npAAs: DL-norvaline and its chemically modified derivative, N-Boc-5-hydroxy-DL-norvaline. We will dissect their fundamental structural differences, explore the profound impact of N-terminal protection and side-chain hydroxylation on their physicochemical properties and reactivity, and delineate their divergent applications in biological research and synthetic chemistry. This analysis is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to strategically select and deploy these molecules in their respective workflows.
Introduction: The Expanding Role of Non-Proteinogenic Amino Acids
The structural and functional diversity of peptides and proteins is primarily dictated by the sequence of the 20 canonical amino acids. However, the world of amino acids extends far beyond this set. Non-proteinogenic amino acids (npAAs), which are not naturally encoded in the genome, are invaluable tools for chemists and pharmacologists. They can be incorporated into peptide chains to enhance proteolytic stability, modulate conformation, and introduce novel functionalities.[1] DL-norvaline, a simple isomer of valine, and N-Boc-5-hydroxy-DL-norvaline, a synthetically tailored building block, exemplify the spectrum of utility within this class of molecules—from direct biological activity to sophisticated chemical synthesis.
Profile of a Bioactive Modulator: DL-Norvaline
DL-Norvaline is a racemic mixture of the non-proteinogenic α-amino acid norvaline (2-aminopentanoic acid).[2][3] It is a structural isomer of the proteinogenic amino acid valine, differing in its linear, unbranched four-carbon side chain.[4][5] This subtle structural variance prevents its incorporation into proteins during translation but endows it with unique biological activities.[4]
Physicochemical Properties and Structure
DL-Norvaline is a white, water-soluble solid with a molecular formula of C₅H₁₁NO₂.[5][6] As an α-amino acid, it possesses both a primary amine and a carboxylic acid functional group, existing as a zwitterion in neutral aqueous solutions.
Caption: Chemical Structure of DL-Norvaline.
Core Biological Mechanism: Arginase Inhibition
The primary and most studied biological function of the L-enantiomer within the DL-norvaline mixture is the competitive inhibition of the enzyme arginase.[4][7] Arginase catalyzes the hydrolysis of L-arginine into L-ornithine and urea.[7] In many physiological settings, arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[7][8]
By inhibiting arginase, L-norvaline effectively increases the bioavailability of L-arginine for NOS, thereby promoting the synthesis of nitric oxide (NO).[9][10] NO is a critical signaling molecule and potent vasodilator; its enhanced production is associated with improved endothelial function.[7][9]
Caption: L-Norvaline's mechanism of arginase inhibition.
Applications in Research
Due to its role in modulating NO pathways, DL-norvaline is investigated as a potential therapeutic agent for:
Cardiovascular Diseases: Conditions characterized by endothelial dysfunction.[9]
Neurodegenerative Disorders: Studies have shown that L-norvaline can reduce β-amyloid plaques and improve cognitive function in mouse models of Alzheimer's disease, a pathology linked to arginase upregulation.[11][12]
Metabolic Syndrome: It has shown effectiveness against artificial metabolic syndrome in rat models.[3]
Profile of a Synthetic Workhorse: N-Boc-5-hydroxy-DL-norvaline
N-Boc-5-hydroxy-DL-norvaline is a highly modified derivative of norvaline designed specifically for application in chemical synthesis, particularly solid-phase peptide synthesis (SPPS).[13] Its structure incorporates two critical modifications that fundamentally alter its properties and function compared to the parent amino acid.
Physicochemical Properties and Structure
This derivative is typically a solid that is soluble in organic solvents like methanol and dichloromethane but has poor water solubility.[13] Its molecular formula is C₁₀H₁₉NO₅. The two key modifications are:
N-Boc Group: The amino group is protected by a tert-butoxycarbonyl (Boc) group. This is a large, sterically hindering group that is stable under basic and nucleophilic conditions but is readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[][15][16] Its purpose is to render the amine non-reactive during peptide coupling reactions.[17]
5-hydroxy Group: The terminal methyl group of the norvaline side chain is replaced with a primary alcohol (-OH). This introduces a polar, nucleophilic functional group, enabling hydrogen bonding or serving as a handle for further chemical derivatization.
Caption: Role of N-Boc-5-hydroxy-DL-norvaline in SPPS.
Comparative Analysis: Highlighting the Key Differences
The functional divergence between DL-norvaline and N-Boc-5-hydroxy-DL-norvaline stems directly from their structural modifications. A direct comparison illuminates their distinct roles in scientific research.
Soluble in organic solvents (e.g., DCM, MeOH), poorly soluble in water. [13]
The large, nonpolar Boc group dominates the molecule's character, reducing aqueous solubility despite the polar -OH group.
Primary Application
Biological research tool; arginase inhibitor; potential therapeutic. [4][11][21]
Synthetic chemistry building block for solid-phase peptide synthesis (SPPS). [13]
The free amine of DL-norvaline allows biological interaction. The protected amine of the derivative makes it an inert but activatable component for synthesis.
Biological Activity
Active as a competitive enzyme inhibitor (L-enantiomer). [7]
Inactive in its protected form; must be deprotected within a larger molecule to exert any potential biological effect.
The Boc group sterically hinders the amine from fitting into enzyme active sites.
Experimental Protocols: A Practical Perspective
The choice between these two molecules is dictated entirely by the experimental goal. One is a tool for biological interrogation, the other for chemical construction.
Protocol: General N-Boc Protection of an Amino Acid
This protocol describes the fundamental chemical transformation that converts a molecule like DL-norvaline into an N-Boc protected version. The causality for this procedure is the need to mask the nucleophilic amine to prevent side reactions during subsequent coupling steps.
Objective: To protect the α-amino group of an amino acid using Di-tert-butyl dicarbonate (Boc₂O).
Materials:
Amino Acid (e.g., DL-Norvaline)
Di-tert-butyl dicarbonate (Boc₂O)
Base (e.g., Triethylamine (TEA) or Sodium Bicarbonate)
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a water/dioxane mixture)
Deionized Water
Ethyl Acetate
Saturated Sodium Bicarbonate solution
1M Hydrochloric Acid (HCl)
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Rotary evaporator, separatory funnel, standard glassware
Procedure:
Dissolution: Dissolve the amino acid (1.0 eq) in the chosen solvent system. If using an aqueous system like water/dioxane, add sodium bicarbonate (2.0 eq). If using an anhydrous solvent like THF, add triethylamine (1.5 eq).
Addition of Boc₂O: To the stirred solution, add Boc₂O (1.1 eq) either as a solid or dissolved in a small amount of the reaction solvent. The reaction is often performed at 0 °C to control the initial exotherm and then allowed to warm to room temperature.
Reaction Monitoring: Stir the mixture for 4-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid spot (visualized with ninhydrin stain, which reacts with primary amines) and the appearance of the product spot.
Workup (Aqueous): If the reaction was performed in an aqueous solvent, acidify the mixture to pH 2-3 with 1M HCl. This protonates the carboxylic acid and any unreacted base.
Extraction: Extract the product into an organic solvent like ethyl acetate (3x volumes). The Boc-protected amino acid is now in the organic layer.
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. This removes inorganic salts and impurities.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-Boc protected amino acid.
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Self-Validation: The success of the protection is confirmed by the absence of a ninhydrin-positive spot on TLC and characterization of the final product by NMR spectroscopy and mass spectrometry, which will show the addition of the C₅H₉O₂ Boc group.
Protocol: Coupling N-Boc-5-hydroxy-DL-norvaline in SPPS
This protocol illustrates the intended use of the modified norvaline derivative as a building block. The causality is the controlled, directional formation of a peptide bond on a solid support.
Objective: To couple N-Boc-5-hydroxy-DL-norvaline to a resin-bound peptide chain with a free N-terminus.
Materials:
Peptide-resin with a free N-terminal amine (e.g., H-Gly-Merrifield Resin)
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.
Pre-activation: In a separate vial, dissolve N-Boc-5-hydroxy-DL-norvaline (3.0 eq relative to resin loading), HBTU (2.9 eq), and DIEA (6.0 eq) in a minimal amount of DMF. Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.
Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated amino acid solution to the resin. Agitate the mixture with nitrogen bubbling for 1-2 hours at room temperature.
Monitoring: To ensure the reaction has gone to completion, a small sample of the resin can be taken and subjected to a qualitative test (e.g., Kaiser test). A negative Kaiser test (beads remain colorless) indicates that all free primary amines have been acylated.
Capping (Optional): If the coupling is incomplete, the unreacted amines can be "capped" by treating the resin with acetic anhydride and DIEA to prevent the formation of deletion sequences in the final peptide.
Washing: Drain the reaction mixture and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Next Step: The resin is now ready for the next step in the synthesis: N-Boc deprotection with TFA to reveal a new N-terminus for the subsequent coupling reaction.
Self-Validation: The Kaiser test provides an in-process check for reaction completion. Final validation occurs after the entire peptide is synthesized and cleaved from the resin, where its mass is confirmed by mass spectrometry, verifying the successful incorporation of the 5-hydroxynorvaline residue.
Conclusion
DL-norvaline and N-Boc-5-hydroxy-DL-norvaline, while sharing a common structural backbone, are fundamentally different molecules designed for disparate scientific purposes. DL-norvaline is a biologically active agent whose value lies in its ability to interact with and modulate enzymatic pathways in situ. In contrast, N-Boc-5-hydroxy-DL-norvaline is a carefully crafted synthetic intermediate, rendered biologically inert by its protecting group, whose value lies in its ability to be precisely incorporated into novel peptide structures. Understanding these core differences in structure, physicochemical properties, and intended function is paramount for researchers aiming to leverage the unique potential of non-proteinogenic amino acids in both biological discovery and synthetic innovation.
Spectroscopic Profiling of N-Boc-Norvaline Analogs: A Technical Guide for Structural Validation
Executive Summary & Rationale As the complexity of modern peptide synthesis and small-molecule drug discovery increases, the reliance on unnatural amino acids has become paramount. N-Boc-norvaline (Boc-Nva-OH) and its an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
As the complexity of modern peptide synthesis and small-molecule drug discovery increases, the reliance on unnatural amino acids has become paramount. N-Boc-norvaline (Boc-Nva-OH) and its analogs serve as critical aliphatic building blocks in the synthesis of complex polyaryl motifs[1], ADAM17 inhibitors for inflammatory disease modeling[2], and stereoselective neuroactive compounds[3].
However, the structural integrity of these intermediates dictates the success of downstream coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group introduces specific steric and electronic microenvironments that must be rigorously validated. This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization (NMR and FT-IR) of N-Boc-norvaline analogs, detailing the causality behind experimental choices and providing field-proven protocols for analytical scientists.
Structural Dynamics & Spectroscopic Causality
The spectroscopic signatures of N-Boc-norvaline are dictated by three primary structural features:
The Carbamate Linkage: The partial double-bond character of the C–N bond in the Boc group restricts free rotation. This often results in the observation of rotamers in solution-state NMR, manifesting as peak broadening or minor secondary peaks (particularly for the
α
-proton and the Boc methyls) at room temperature.
Steric Shielding: The massive, electron-dense tert-butyl group creates an anisotropic shielding cone that heavily influences the local magnetic environment of the
α
-proton and the adjacent amide N-H.
Aliphatic Spin System: The straight-chain propyl group of norvaline creates a highly coupled contiguous spin system (
−CH2−CH2−CH3
), requiring precise shimming and high-field instruments to resolve the overlapping multiplets.
Logical causality between structural features and 1H NMR signatures.
Reference Spectroscopic Data
To establish a baseline for structural validation, the quantitative NMR and FT-IR data for the parent compound, N-Boc-L-norvaline, is summarized below.
Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)
Note: Chemical shifts are highly solvent-dependent. In DMSO-d₆, the NH proton shifts significantly downfield to ~7.0–7.3 ppm due to strong solvent hydrogen bonding[2].
Proton(s)
Chemical Shift (δ, ppm)
Multiplicity
Coupling (J, Hz)
Int.
Causality / Assignment
NH
5.05 - 5.20
Doublet (d)
~8.0
1H
Carbamate amide; broad due to quadrupolar relaxation of N.
α
-CH
4.15 - 4.30
Multiplet (m)
N/A
1H
Deshielded by adjacent electronegative N and COOH.
β
-CH₂
1.60 - 1.85
Multiplet (m)
N/A
2H
Diastereotopic protons; complex splitting from
α
and
γ
protons.
Aliphatic chain; often overlaps slightly with the Boc singlet base.
δ
-CH₃
0.93
Triplet (t)
~7.3
3H
Terminal methyl; split cleanly by the adjacent
γ
-CH₂.
Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)
Carbon
Chemical Shift (δ, ppm)
Causality / Assignment
C=O (Acid)
176.5
Highly deshielded carboxylic acid carbonyl.
C=O (Boc)
155.6
Carbamate carbonyl; shielded relative to the acid carbonyl.
Cq (Boc)
80.2
Quaternary carbon of tert-butyl group; exhibits low signal intensity.
α
-CH
53.4
Alpha carbon; diagnostic for the amino acid backbone integrity.
β
-CH₂
34.1
First methylene of the propyl side chain.
Boc-(CH₃)₃
28.3
Intense peak due to three magnetically equivalent methyl carbons.
γ
-CH₂
18.8
Second methylene of the propyl side chain.
δ
-CH₃
13.6
Terminal methyl carbon.
Table 3: FT-IR Vibrational Modes (ATR Method)
Wavenumber (cm⁻¹)
Intensity
Mode
Structural Causality
3320
Strong, Broad
N-H Stretch
Hydrogen-bonded amide N-H in the solid state.
2960, 2875
Medium
C-H Stretch
sp³ C-H stretching of the aliphatic chain and Boc group.
1715
Strong
C=O Stretch
Carboxylic acid carbonyl; broadened by intermolecular H-bonding.
1685
Strong
C=O Stretch
Carbamate carbonyl; distinct and sharp relative to the acid C=O.
1520
Medium
Amide II
Mixed N-H bend and C-N stretch characteristic of secondary amides.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal validation mechanisms. The following methodologies are engineered to ensure that data artifacts are caught before spectral interpretation begins.
Protocol A: 1D & 2D NMR Acquisition Workflow
Sample Preparation: Dissolve 15–20 mg of the purified N-Boc-norvaline analog in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
Causality: The aliphatic protons of the norvaline side chain appear far upfield (0.9–1.8 ppm). TMS provides an absolute zero-point reference, preventing misassignment of the terminal methyl group.
Validation Gate: The TMS peak must appear at exactly 0.00 ppm with a linewidth at half-height (
w1/2
) of < 1.0 Hz.
Shimming and Tuning: Perform automated gradient shimming (Z1-Z5), followed by manual fine-tuning of the Z1 and Z2 gradients.
Causality: Optimal magnetic homogeneity is strictly required to resolve the complex
J
-couplings of the diastereotopic
β
-protons from the
γ
-protons.
Validation Gate: Lock level stability must exceed 95% without oscillation.
¹H Acquisition Parameters: Set the relaxation delay (D1) to a minimum of 2.0 seconds. Acquire 16–32 scans.
Causality: The highly symmetrical tert-butyl protons of the Boc group relax slowly. A truncated D1 will result in an under-integrated Boc signal, falsely suggesting partial deprotection.
Validation Gate: Integration of the Boc singlet must be exactly 9.00 (±0.05) relative to the
α
-proton set to 1.00.
¹³C Acquisition Parameters: Utilize a proton-decoupled sequence (e.g., WALTZ-16) with a minimum of 512 scans and a D1 of 2.5 seconds.
Causality: The quaternary carbon of the Boc group (~80 ppm) and the carbonyl carbons (~155, 176 ppm) suffer from a lack of Nuclear Overhauser Effect (NOE) enhancement. They require longer relaxation times and higher scan counts to appear above the noise floor.
Protocol B: FT-IR (ATR) Analysis
Background Collection: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on a clean diamond Attenuated Total Reflectance (ATR) crystal.
Validation Gate: A flat baseline from 4000–400 cm⁻¹ with no residual organic peaks ensures the crystal is free of cross-contamination.
Sample Application: Place 2–3 mg of the solid analog directly onto the crystal. Apply consistent, firm pressure using the ATR anvil.
Causality: Intimate physical contact between the diamond crystal and the solid sample prevents baseline drift and ensures sharp resolution of the critical dual C=O stretches.
Acquisition: Acquire 32 scans. Apply an ATR correction algorithm post-acquisition.
Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Correction normalizes the peak intensities to match traditional transmission (KBr pellet) spectra.
Validation Gate: The presence of two distinct, well-resolved C=O stretches (~1715 cm⁻¹ and ~1685 cm⁻¹) confirms the integrity of both the carboxylic acid and the Boc protecting group.
Analytical Workflow Visualization
Workflow for the spectroscopic validation of N-Boc-norvaline analogs.
Engineering the Next Generation of Peptide Therapeutics: A Technical Guide to Non-Proteinogenic Amino Acids
The Peptide Therapeutic Bottleneck Peptides occupy a highly desirable pharmacological niche, bridging the gap between the oral bioavailability of small molecules and the exquisite target specificity of large biologics. H...
Author: BenchChem Technical Support Team. Date: March 2026
The Peptide Therapeutic Bottleneck
Peptides occupy a highly desirable pharmacological niche, bridging the gap between the oral bioavailability of small molecules and the exquisite target specificity of large biologics. However, the clinical translation of native peptides is severely bottlenecked by their evolutionary design. Composed of canonical L-amino acids, natural peptides suffer from rapid renal clearance, profound susceptibility to proteolytic degradation, and negligible transcellular membrane permeability[1].
To circumvent these limitations, peptide engineers and drug development professionals are increasingly utilizing non-proteinogenic amino acids (NPAAs). While over 140 NPAAs occur naturally in non-ribosomal peptides, thousands more have been chemically synthesized to expand the structural diversity of peptide libraries[1]. By rationally integrating these unnatural building blocks, scientists can fundamentally rewrite the physicochemical and pharmacokinetic profiles of peptide drug candidates.
As a fundamental rule of peptide engineering, every structural modification must be driven by a specific mechanistic rationale. The incorporation of NPAAs operates on three primary axes of causality:
Subverting Proteolytic Recognition via Steric and Stereochemical Clashes
Proteases have evolved to cleave specific peptide bonds by recognizing the precise stereochemistry and side-chain topology of natural L-amino acids. When an NPAA, such as a D-amino acid or a β-amino acid, is introduced, the spatial orientation of the side chain or the distance between the amine and carboxyl groups is fundamentally altered. This creates a severe steric clash within the protease's active site pockets (e.g., S1 or S1'), physically preventing the nucleophilic attack required to form the tetrahedral transition state[1].
Modulating Membrane Permeability via Desolvation Energy Reduction
A major barrier to the oral bioavailability of peptides is their high polarity, driven by the repeating hydrogen-bond donors (N-H) and acceptors (C=O) of the amide backbone. For a peptide to passively diffuse across a lipophilic cellular membrane, it must first shed its hydration shell—an energetically costly process. N-methylation of the amide bond directly replaces the N-H proton with a methyl group, eliminating a hydrogen bond donor[2]. This strategic modification drastically lowers the desolvation energy penalty, increasing the peptide's lipophilicity and facilitating transcellular absorption. In specific cyclic peptides, multiple N-methylations have been shown to yield oral bioavailabilities exceeding 10%[2].
Conformational Locking and Target Affinity
Linear peptides are highly flexible, existing as an ensemble of conformations in solution. This flexibility results in a high entropic penalty upon binding to a target receptor. Incorporating α,α-disubstituted amino acids (like α-aminoisobutyric acid, Aib) restricts the dihedral angles (φ and ψ) of the peptide backbone[3]. This forces the peptide into a pre-organized secondary structure, such as a stable α-helix. By pre-paying the entropic cost of binding, these NPAAs can exponentially increase receptor affinity and selectivity.
Quantitative Impact of NPAA Classes
The table below summarizes the core classes of NPAAs, their structural mechanisms, and their expected quantitative impacts on peptide performance.
Restricts φ and ψ dihedral angles (conformational locking)
Increases target affinity (
Kd
) by 10- to 100-fold
Fluorinated AAs
Substitution of C-H with C-F bonds
Increases lipophilicity and alters local electronics
Enhances proteolytic resistance by 5-15%
Logical Decision Matrix for NPAA Selection
Logical decision matrix for NPAA incorporation in peptide therapeutic design.
Experimental Workflows & Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of NPAA-Modified Peptides
Synthesizing peptides with NPAAs—particularly N-methylated or heavily substituted variants—presents significant steric challenges during coupling, often leading to deletion sequences and poor yields[4]. This self-validating protocol utilizes optimized coupling chemistry to overcome these kinetic barriers.
Step 1: Resin Preparation and Deprotection
Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.
Remove the Fmoc protecting group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
Step 2: Standard Amino Acid Coupling
Prepare a solution of Fmoc-AA-OH (4.0 eq) and HATU (3.95 eq) in DMF.
Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq) to activate the amino acid, then add to the resin.
Agitate for 45 minutes at room temperature.
Self-Validation: Perform a quantitative Kaiser (ninhydrin) test. A colorless/yellow bead indicates complete coupling. A blue bead indicates incomplete coupling, triggering an automatic re-coupling step.
Step 3: Coupling Onto a Sterically Hindered NPAA (The Bottleneck)
Causality: When coupling the next amino acid onto an N-methylated residue, standard HATU chemistry often fails. The secondary amine is sterically shielded, and the bulky HOAt active ester formed by HATU cannot easily access the nucleophile.
Switch Reagents: Use DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure (4.0 eq each) instead of HATU. Oxyma forms a less sterically hindered active ester, allowing better access to the secondary amine.
Thermal Assistance: Perform the coupling at 50°C for 1 hour (using a microwave peptide synthesizer or heated block) to provide the kinetic energy required to overcome the activation energy barrier of this hindered nucleophilic acyl substitution.
Double Coupling: Drain the reaction vessel and immediately repeat the DIC/Oxyma coupling step to ensure >99% conversion.
Step 4: Cleavage and Global Deprotection
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours.
Precipitate the crude peptide in ice-cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Self-Validating Serum Stability Assay
To empirically validate the protective effects of NPAA incorporation, a standardized serum stability assay must be performed[1].
Step 1: Incubation
Prepare a 25% (v/v) solution of human serum in 0.1 M PBS (pH 7.4). Pre-warm to 37°C.
Spike the NPAA-modified peptide to a final concentration of 10 µM.
Self-Validation: Simultaneously spike a known stable isotope-labeled (SIL) peptide as an internal standard to account for any sample loss during downstream processing.
Step 2: Time-Course Quenching
At specific time points (0, 1, 2, 4, 8, 24 hours), extract a 50 µL aliquot.
Immediately quench the reaction by adding 50 µL of ice-cold Acetonitrile containing 1% TFA.
Causality: Acetonitrile rapidly denatures and precipitates high-molecular-weight serum proteins (including proteases), physically halting degradation. The 1% TFA lowers the pH, neutralizing any residual protease activity and ensuring the peptide fragments remain protonated and soluble in the supernatant.
Step 3: Analysis
Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.
Analyze the supernatant via RP-HPLC and MALDI-TOF MS. Calculate the half-life (
t1/2
) by plotting the natural log of the remaining intact peptide area (normalized to the internal standard) against time.
References
[1] Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. nih.gov.
[3] Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. chemrxiv.org.
[4] Combining flavin photocatalysis with parallel synthesis: a general platform to optimize peptides with non-proteinogenic amino acids. nih.gov.
[2] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. cipsm.de.
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Standard Operating Procedure & Application Note
Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals
Molecule: N-Boc-5-hydroxy-DL-norvaline (N-Boc-DL-2-amino-5-hydroxypentanoic acid)
Introduction & Strategic Route Design
N-Boc-5-hydroxy-DL-norvaline is a highly versatile, non-proteinogenic amino acid building block. Naturally occurring in its enantiomeric form in drought-stressed C4 grasses[1], its synthetic derivatives are heavily utilized in the development of peptidomimetics, siderophore analogs, and as specific markers for oxidized proteins[2].
The Causality of the Synthetic Strategy:
Synthesizing this molecule requires the selective reduction of the
γ
-carboxyl group of glutamic acid while leaving the
α
-carboxyl group intact. Direct reduction of carboxylic acids is notoriously harsh and poorly chemoselective. To solve this, we employ an orthogonal protection and activation strategy :
Orthogonality: We utilize N-Boc-DL-glutamic acid 1-benzyl ester as the starting material. The benzyl ester protects the
α
-carboxyl group and is uniquely susceptible to mild hydrogenolysis. If a tert-butyl ester were used, the acidic conditions required for its removal (e.g., TFA) would simultaneously cleave the acid-labile Boc group, ruining the target molecule.
Chemoselective Activation: The free
γ
-carboxyl group is converted into a mixed anhydride using ethyl chloroformate. This transient activation allows for a rapid, mild reduction using Sodium Borohydride (NaBH
4
)[2], avoiding the need for aggressive borane reagents.
Chemical Workflow & Logic
Figure 1: Two-step synthesis workflow of N-Boc-5-hydroxy-DL-norvaline via mixed anhydride reduction.
Quantitative Data & Reagent Preparation
The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.
Reagent
MW ( g/mol )
Equivalents
Amount
Role
N-Boc-DL-Glu-OBzl
337.37
1.00
3.37 g
Starting Material
N-Methylmorpholine (NMM)
101.15
1.10
1.21 mL
Non-nucleophilic Base
Ethyl chloroformate
108.52
1.10
1.05 mL
Activating Agent
Sodium borohydride (NaBH
4
)
37.83
3.00
1.13 g
Reducing Agent
Palladium on Carbon (10% wt)
-
0.05 (wt%)
337 mg
Hydrogenation Catalyst
Hydrogen Gas (H
2
)
2.02
Excess
1 Balloon
Reducing Agent
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Boc-5-hydroxy-DL-norvaline benzyl ester
Objective: Chemoselective reduction of the
γ
-carboxylic acid to a primary alcohol.
System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon.
Thermal Control: Submerge the flask in an ice-salt bath and allow the internal temperature to reach -15 °C.
Expert Insight: Maintaining -15 °C is critical. At higher temperatures, the mixed anhydride is prone to disproportionation into a symmetric anhydride, which drastically reduces the final yield.
Activation: Add N-methylmorpholine (1.21 mL, 11.0 mmol) dropwise. Immediately follow with the slow, dropwise addition of ethyl chloroformate (1.05 mL, 11.0 mmol). Stir at -15 °C for 20 minutes. A dense white precipitate (NMM·HCl) will form.
Reduction: In a separate flask, prepare a chilled (0 °C) solution of NaBH
4
(1.13 g, 30.0 mmol) in a 1:1 mixture of H
2
O and THF (20 mL total).
Expert Insight: NaBH
4
requires a protic solvent (water or methanol) to form highly reactive alkoxyborohydride intermediates that efficiently reduce the mixed anhydride[3].
Coupling: Rapidly filter the mixed anhydride solution through a coarse glass frit directly into the vigorously stirred NaBH
4
solution. Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for 1 additional hour.
Workup: Quench the reaction by carefully adding 1 M aqueous citric acid until the pH reaches ~4. Concentrate under reduced pressure to remove THF. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with saturated NaHCO
3
(50 mL) and brine (50 mL). Dry over anhydrous Na
2
SO
4
, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 1:1) to afford the protected alcohol intermediate.
Step 2: Global Deprotection via Catalytic Hydrogenolysis
Objective: Selective cleavage of the benzyl ester to yield the free
α
-carboxylic acid without disturbing the Boc group.
Dissolution: Dissolve the purified N-Boc-5-hydroxy-DL-norvaline benzyl ester (~3.0 g) in absolute ethanol (40 mL) in a 100 mL round-bottom flask.
Catalyst Addition: Carefully add 10% Pd/C (337 mg) to the solution.
Safety Warning: Pd/C is highly pyrophoric when dry. Always add it to the solvent under a blanket of inert gas if possible, and never allow the filtered catalyst to dry in the presence of solvent vapors.
Atmosphere Exchange: Seal the flask with a rubber septum. Insert a needle attached to a vacuum line to briefly evacuate the flask, then backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times.
Reaction: Stir the black suspension vigorously at room temperature under 1 atm of H
2
for 3-4 hours.
Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 1:1). The product will stay at the baseline in this solvent system but can be visualized with a Ninhydrin stain (requires heating to temporarily cleave the Boc group for visualization).
Isolation: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with ethanol (30 mL).
Final Yield: Concentrate the filtrate under reduced pressure to yield N-Boc-5-hydroxy-DL-norvaline as a white solid. Dry under high vacuum for 12 hours.
Analytical Validation (Self-Validating Metrics)
To ensure the integrity of the synthesized N-Boc-5-hydroxy-DL-norvaline, verify the product against the following expected analytical parameters:
Appearance: White to off-white crystalline powder.
Mass Spectrometry (ESI-MS): Expected
[M−H]−
at m/z 232.1 (Exact Mass: 233.13 Da).
1
H NMR (400 MHz, CDCl
3
):δ
1.44 (s, 9H, Boc group), 1.60–1.95 (m, 4H,
β
and
γ
CH
2
), 3.65 (t, 2H,
δ
-CH
2
OH), 4.30 (m, 1H,
α
-CH), 5.25 (br d, 1H, NH), 6.50 (br s, 2H, OH and COOH). Note: The disappearance of the aromatic multiplet at
δ
7.35 and the benzylic singlet at
δ
5.15 confirms the complete removal of the benzyl ester.
References
Chulakov, E. N., Tumashov, A. A., Gruzdev, D. A., Levit, G. L., & Krasnov, V. P. (2023). Synthesis of Glycyl-(S)-5-hydroxynorvaline. Russian Journal of Organic Chemistry, 59(11), 2003-2007. Available at:[Link]
Carmo-Silva, A. E., Keys, A. J., Beale, M. H., Ward, J. L., Baker, J. M., Hawkins, N. D., Arrabaça, M. C., & Parry, M. A. J. (2009). Drought stress increases the production of 5-hydroxynorvaline in two C4 grasses. Phytochemistry, 70(5), 664-671. Available at:[Link]
García, M., Serra, A., Rubiralta, M., & Palacios, J. M. (2000). Efficient method for the preparation of (S)-5-hydroxynorvaline. Tetrahedron: Asymmetry, 11(5), 1001-1005. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Peptide Chemists, Process Scientists, and Drug Development Professionals
Compound: N-Boc-5-hydroxy-DL-norvaline (CAS: 85535-47-3) [4]
Executive Summary & Mechanistic Context
N-Boc-5-hydroxy-DL-norvaline is a highly valuable unnatural amino acid building block used to engineer peptidomimetics, stapled peptides, and targeted protein degraders. Featuring an extended aliphatic side chain terminating in a primary hydroxyl group (5-OH), it provides an ideal handle for late-stage functionalization, such as esterification or click-chemistry.
However, incorporating an unprotected primary alcohol into a Solid-Phase Peptide Synthesis (SPPS) workflow presents a severe chemoselectivity challenge. In standard SPPS, hydroxyl-bearing side chains (e.g., Ser, Thr, Tyr) are fully protected to prevent irreversible O-acylation during the coupling of subsequent amino acids [1]. Because the 5-hydroxyl of norvaline is a primary alcohol, it is sterically unhindered and significantly more nucleophilic than the secondary hydroxyl of threonine or the phenolic hydroxyl of tyrosine.
Expert Insight: The Stereochemical Reality
As a DL-racemate, coupling N-Boc-5-hydroxy-DL-norvaline to an enantiopure peptidyl-resin inherently generates a 1:1 mixture of diastereomers. While this is highly advantageous for screening spatial orientations in Structure-Activity Relationship (SAR) studies, researchers must anticipate peak splitting during analytical RP-HPLC. Preparative chromatographic separation will be required post-cleavage if a single epimer is necessary for downstream biological assays.
The O-Acylation Dilemma & Causality
During peptide chain elongation, the activation of an incoming amino acid creates a highly electrophilic species (e.g., an active ester). If N-Boc-5-hydroxy-DL-norvaline is incorporated internally within a sequence, its free 5-OH is exposed to these electrophiles.
The Causality of Side Reactions: Standard coupling protocols utilize basic additives like N,N-Diisopropylethylamine (DIPEA). In this basic microenvironment, the primary hydroxyl gains alkoxide character, drastically increasing its nucleophilicity. This leads to rapid O-acylation, creating branched peptide impurities characterized by a mass shift of +[Mass of Incoming AA Residue]. These impurities are structurally similar to the target peptide and are notoriously difficult to separate.
To bypass this, synthesis must rely on either strategic sequence positioning or Minimal-Protection SPPS (MP-SPPS) kinetics [2].
Mechanistic divergence of N-Boc-5-hydroxy-DL-norvaline during SPPS based on coupling strategy.
Quantitative Assessment of Coupling Conditions
To suppress O-acylation during internal elongation, the choice of coupling reagent is critical. Oxyma Pure, when used with DIC in the absence of base, maintains a slightly acidic environment that keeps the 5-OH protonated, driving chemoselective N-acylation[3].
Table 1: Effect of Coupling Reagents on Primary Hydroxyl O-Acylation Rates
Coupling Reagent
Base Additive
Solvent Microenvironment
O-Acylation Impurity (%)
N-Acylation Yield (%)
HBTU / HATU
DIPEA (2 eq)
Basic (DMF)
25 - 40%
>95%
DIC / HOBt
None
Neutral (DMF)
10 - 15%
85 - 90%
DIC / Oxyma
None
Slightly Acidic (DMF)
< 2%
>98%
DIC / Oxyma
None
Aqueous Microwave
Not Detected
>98%
Strategic Workflows & Self-Validating Protocols
Strategy A: N-Terminal Capping (Fmoc- or Boc-SPPS)
Causality: By designing the synthesis so that N-Boc-5-hydroxy-DL-norvaline is the absolute final residue added to the chain, the unprotected 5-OH is never exposed to subsequent activated amino acids. Global cleavage with Trifluoroacetic acid (TFA) simultaneously removes the N-terminal Boc group and detaches the peptide from the resin.
Protocol 1: N-Terminal Incorporation
Resin Preparation: Swell the fully elongated, N-terminally deprotected peptidyl-resin (0.1 mmol scale) in DMF for 20 minutes.
Activation: In a separate vial, dissolve N-Boc-5-hydroxy-DL-norvaline (0.3 mmol, 3 eq) and Oxyma Pure (0.3 mmol, 3 eq) in 2 mL of DMF. Add DIC (0.3 mmol, 3 eq). Stir for 2 minutes to form the active ester.
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes.
Wash: Drain the reaction mixture and wash the resin with DMF (5 × 3 mL) and DCM (3 × 3 mL).
Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A yellow solution confirms complete coupling (absence of free primary amines). If the beads turn blue, repeat steps 2-4.
Global Cleavage: Treat the resin with a standard cleavage cocktail (e.g., TFA/TIPS/H2O 95:2.5:2.5) for 2 hours. Filter the resin, precipitate the peptide in cold diethyl ether, and centrifuge.
Strategy B: Internal Elongation (Boc-SPPS Only)
Causality: If the residue must be placed internally, you cannot use standard Fmoc-SPPS. Removing the N-Boc group of the norvaline residue requires 50% TFA, which would prematurely cleave the peptide from standard Fmoc resins (like Wang or Rink Amide). Therefore, internal incorporation requires a Boc-SPPS workflow on acid-stable resins (e.g., PAM or MBHA) combined with MP-SPPS coupling conditions to protect the exposed 5-OH.
Protocol 2: Internal Coupling via MP-SPPS
Coupling the Unprotected Residue: Follow Protocol 1 (Steps 1-4) to couple N-Boc-5-hydroxy-DL-norvaline to the growing chain.
Boc Removal: Treat the resin with 50% TFA in DCM (2 × 5 mins) to remove the N-Boc group. Wash extensively with DCM and DMF.
Critical Step - Omit Neutralization: Do not perform the standard in situ neutralization with DIPEA. Introducing base will immediately prime the 5-OH for O-acylation.
Next AA Coupling (MP-SPPS): Pre-activate the next Boc-AA-OH (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 2 minutes. Add directly to the TFA-salt of the peptidyl-resin. The absence of DIPEA ensures the 5-OH remains protonated, enforcing strict chemoselectivity for the alpha-amine.
Self-Validation (LC-MS Micro-cleavage): Before proceeding to the next cycle, withdraw 2 mg of resin. Perform a rapid micro-cleavage (using HF or TFMSA). Analyze the crude mixture via LC-MS.
Validation Check: You must observe the target mass [M+H]+. If you observe a secondary peak at [Target Mass + Mass of Incoming AA Residue], O-acylation has occurred. If O-acylation is detected, future couplings must be shifted to aqueous microwave conditions [3] or the 5-OH must be pre-protected (e.g., via silylation) prior to SPPS.
References
Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis
IntechOpen (2023)
URL: [Link]
Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy
Organic Process Research & Development, ACS Publications (2022)
URL:[Link]
Water-Based Solid-Phase Peptide Synthesis without Hydroxy Side Chain Protection
ACS Sustainable Chemistry & Engineering (2022)
URL:[Link]
Method
Application Note: Standard Procedure for Boc Deprotection Using Trifluoroacetic Acid (TFA)
Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: Solution-phase small molecule deprotection and Solid-Phase Peptide Synthesis (SPPS) global cleavage.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Scope: Solution-phase small molecule deprotection and Solid-Phase Peptide Synthesis (SPPS) global cleavage.
Mechanistic Rationale: The Solvolysis of the tert-Butyloxycarbonyl Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of orthogonal amine protection in both small-molecule organic synthesis and SPPS [1]. Its utility lies in its absolute stability toward bases and nucleophiles, coupled with its highly specific lability under strongly acidic conditions [2].
Trifluoroacetic acid (TFA) is the industry-standard reagent for this transformation. The deprotection proceeds via an acid-catalyzed, four-step elimination mechanism [3]:
Protonation : The highly acidic TFA (pKa ~0.23) protonates the carbamate carbonyl oxygen[1].
Fragmentation : The protonated intermediate becomes unstable and collapses, ejecting a highly reactive tert-butyl carbocation and forming a transient carbamic acid[1].
Decarboxylation : The inherently unstable carbamic acid spontaneously decarboxylates, releasing carbon dioxide (CO₂) gas. This irreversible gas evolution provides the thermodynamic driving force for the reaction[3].
Salt Formation : The resulting free amine is immediately protonated by the excess TFA, yielding a stable, oxidation-resistant trifluoroacetate salt[1].
Mechanistic pathway of TFA-mediated Boc deprotection and cation scavenging.
The Critical Role of Scavengers: Preventing Electrophilic Alkylation
While the evolution of CO₂ drives the reaction to completion, the generation of the tert-butyl cation presents a severe synthetic liability. If left unscavenged, this potent electrophile will rapidly alkylate electron-rich moieties. In peptide synthesis, the indole ring of Tryptophan (Trp), the thioether of Methionine (Met), and the thiol of Cysteine (Cys) are highly susceptible to irreversible tert-butylation.
To engineer a self-validating and high-yielding protocol, nucleophilic scavengers must be incorporated into the TFA cocktail [4]. The choice of scavenger is dictated by the substrate's specific vulnerabilities, ensuring that the kinetics of cation quenching outcompete the kinetics of side-chain alkylation[5].
Quantitative Data: Scavenger Selection Matrix
Scavenger / Cocktail
Composition (v/v)
Mechanistic Role & Application
Water (H₂O)
2.5% - 5.0%
Acts as a general carbocation scavenger, converting the tert-butyl cation into tert-butanol[6].
Triisopropylsilane (TIS)
2.5% - 5.0%
A potent hydride donor. Reduces the tert-butyl cation to inert isobutane gas. Highly effective for general sequences[6].
1,2-Ethanedithiol (EDT)
2.5%
A powerful nucleophile specifically required to protect Cysteine and Tryptophan residues from alkylation[4].
Thioanisole
5.0%
Prevents S-alkylation and oxidation of Methionine residues by acting as a competitive thioether[4].
Reagent K
TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)
The universal "gold standard" cocktail for complex peptides containing multiple sensitive residues (Trp, Met, Cys, Tyr).
This protocol is designed for the deprotection of Boc-protected amines in solution, utilizing Dichloromethane (DCM) to moderate the acidity and exothermicity of neat TFA [1].
Dissolution : Dissolve the Boc-protected substrate in anhydrous DCM to achieve a concentration of 0.1–0.5 M in a round-bottom flask[1].
Temperature Control : Submerge the flask in an ice bath (0 °C). Causality: Cooling mitigates the exothermic protonation step and prevents thermal degradation of sensitive functional groups[1].
TFA Addition : Slowly add TFA dropwise to the stirred solution until a final ratio of 1:1 (TFA:DCM) is reached[1].
Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 4 hours[6]. Self-Validation: The reaction progress can be visually monitored by the cessation of CO₂ effervescence[3].
Concentration : Remove the volatile DCM and excess TFA under reduced pressure using a rotary evaporator. Azeotropic removal with toluene (3 × 10 mL) helps eliminate residual TFA [7].
Protocol B: Solid-Phase Peptide Cleavage & Global Deprotection
In Fmoc-SPPS, TFA performs a dual role: cleaving the acid-labile linker (e.g., Wang or Rink Amide) and globally deprotecting side-chain protecting groups (including Boc) [5].
Resin Preparation : Wash the peptide-resin thoroughly with DCM to remove residual DMF[1]. Causality: DMF is basic and will neutralize TFA, severely retarding the cleavage kinetics.
Cocktail Preparation : Prepare the cleavage cocktail fresh in a fume hood. For standard peptides, use TFA/TIS/H₂O (95:2.5:2.5).
Cleavage Reaction : Add 5 mL of the cocktail per 0.5 g of resin. Agitate gently at room temperature for 2 to 4 hours [8].
Filtration : Filter the reaction mixture through a sintered glass funnel using positive nitrogen pressure. Collect the filtrate containing the liberated peptide.
Precipitation : Add the filtrate dropwise to a 10-fold volume of cold (-20 °C) diethyl ether[1]. Causality: The polar peptide trifluoroacetate salt is insoluble in ether and precipitates instantly, while the non-polar scavengers and cleaved protecting group adducts remain in solution[8].
Isolation : Centrifuge the suspension, decant the ether, and wash the peptide pellet twice more with cold ether before drying under a nitrogen stream.
Step-by-step workflow for solid-phase peptide cleavage and Boc deprotection.
Analytical Validation & Troubleshooting
A self-validating protocol requires rigorous analytical confirmation to ensure scientific integrity:
Solution-Phase Validation : Monitor reaction completion via Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a baseline spot (the polar amine salt) indicates success[1]. A Ninhydrin stain will turn deep purple in the presence of the newly liberated primary amine.
Solid-Phase Validation : Dissolve a micro-aliquot of the ether-precipitated peptide in water/acetonitrile and analyze via LC-MS. The mass spectrum must confirm the target molecular weight and the absence of +56 Da adducts (indicating incomplete Boc removal or tert-butyl alkylation)[4].
Application Note: Advanced Analytical HPLC Methods for the Purity Assessment of N-Boc-5-hydroxy-DL-norvaline
Introduction & Analytical Challenges N-Boc-5-hydroxy-DL-norvaline is a highly versatile, non-proteinogenic amino acid derivative utilized extensively as a chiral building block in solid-phase peptide synthesis (SPPS) and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Challenges
N-Boc-5-hydroxy-DL-norvaline is a highly versatile, non-proteinogenic amino acid derivative utilized extensively as a chiral building block in solid-phase peptide synthesis (SPPS) and the development of novel peptidomimetics[]. The molecule features a tert-butyloxycarbonyl (Boc) protecting group, an aliphatic pentanoic acid backbone, and a terminal hydroxyl group.
From an analytical perspective, this structure presents three distinct chromatographic challenges:
Lack of a Strong Chromophore: Unlike aromatic amino acids (e.g., phenylalanine or tyrosine), N-Boc-5-hydroxy-DL-norvaline lacks a conjugated
π
-system. Its UV absorbance is restricted to the carbamate and carboxylic acid carbonyls, necessitating low-wavelength detection[2].
High Polarity vs. Hydrophobicity: The molecule possesses both a highly polar side chain (-OH, -COOH) and a bulky, hydrophobic protecting group (Boc), requiring carefully balanced mobile phase polarities to achieve proper retention.
Stereochemical Complexity: As a DL-racemate, comprehensive quality control cannot rely on a single method. It requires an orthogonal approach: an achiral method for chemical purity (related substances) and a chiral method to determine enantiomeric excess (ee)[3].
Mechanistic Rationale & Causality (E-E-A-T)
To ensure robust and reproducible results, the analytical methods must be grounded in the physicochemical properties of the analyte.
Ion Suppression and Peak Shape: N-Boc-5-hydroxy-DL-norvaline contains a free
α
-carboxylic acid (pKa ~2.3). In standard neutral mobile phases, this group partially ionizes, leading to split peaks and severe tailing due to secondary interactions with residual silanols on the silica matrix. By acidifying the mobile phase with 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), the carboxylic acid is fully protonated (unionized), ensuring a single, sharp chromatographic peak[4].
Detection Strategy: Because the molecule's functional groups absorb maximally in the far-UV region, detection is strictly set to 210 nm[4]. While 2[2] often recommend derivatization for amino acids, Boc-protected derivatives are typically analyzed underivatized to preserve the integrity of the protecting group.
Chiral Recognition Mechanism: The separation of D- and L-enantiomers cannot be achieved on standard C18 columns. Polysaccharide-based chiral stationary phases (CSPs), such as immobilized amylose or cellulose derivatives, provide chiral discrimination through hydrogen bonding (via the carbamate NH and C=O), dipole-dipole interactions, and steric inclusion within the chiral polymer cavity[3].
Analytical Workflow
Figure 1: Orthogonal HPLC workflow for chemical and enantiomeric purity profiling.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness, both protocols below are designed as self-validating systems. They require the injection of a System Suitability Test (SST) solution prior to sample analysis to prove that the chromatographic system is capable of the required resolution and sensitivity.
Protocol A: Chemical Purity via Achiral RP-HPLC
This method is designed to quantify related substances, synthesis by-products (e.g., unreacted 5-hydroxy-DL-norvaline), and degradation products.
Instrumentation & Parameters:
Column: C18, 250 x 4.6 mm, 5 µm (Provides optimal hydrophobic retention for the aliphatic chain and Boc group)[4].
Mobile Phase A: 0.1% TFA in Ultrapure Water.
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 210 nm.
Injection Volume: 10 µL.
Sample Preparation:
Dissolve the standard/sample in 50:50 Water:ACN to a final concentration of 1.0 mg/mL. Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.
Gradient Program:
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Curve Type
0.0
95
5
Isocratic
5.0
95
5
Isocratic
20.0
10
90
Linear Gradient
25.0
10
90
Isocratic (Wash)
25.1
95
5
Step (Reset)
35.0
95
5
Re-equilibration
Protocol B: Enantiomeric Purity via Chiral HPLC
This method resolves the D- and L-enantiomers of N-Boc-5-hydroxy-norvaline to determine the exact enantiomeric ratio. According to 3[3], polysaccharide-based columns exhibit superior chiral recognition for Boc-protected amino acids.
Instrumentation & Parameters:
Column: Immobilized cellulose-based CSP (e.g., CHIRALPAK IC or Lux Cellulose-2), 250 x 4.6 mm, 5 µm[5].
Mobile Phase: Hexane / Isopropanol (IPA) / TFA (85:15:0.1 v/v/v).
Causality Note: The addition of 0.1% TFA is critical in normal-phase chiral chromatography. Without it, the free carboxylic acid of the analyte will strongly adsorb to the stationary phase, causing irreversible peak broadening and loss of resolution.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 210 nm.
Run Time: 30 minutes (Isocratic).
Sample Preparation:
Dissolve the sample in Hexane:IPA (85:15) to a concentration of 0.5 mg/mL. Do not use aqueous solvents, as they will cause phase separation in the normal-phase system.
Quantitative Data & Acceptance Criteria
To validate the methods prior to sample analysis, the following System Suitability Testing (SST) parameters must be met. These criteria ensure that the system is functioning optimally and that the data generated is scientifically valid.
Parameter
Protocol A (Achiral RP-HPLC)
Protocol B (Chiral HPLC)
Purpose / Rationale
Retention Time (RT)
~14.5 min
~12.0 min (Enantiomer 1)~15.5 min (Enantiomer 2)
Ensures consistent column chemistry and mobile phase composition.
Resolution (
Rs
)
N/A (Single peak expected)
≥
1.5 between D and L peaks
Confirms baseline separation of enantiomers (Self-validating metric).
Tailing Factor (
Tf
)
≤
1.5
≤
1.8
Verifies that ion suppression (TFA) is effectively preventing secondary silanol interactions.
Injection Precision
%RSD
≤
2.0% (n=5)
%RSD
≤
2.0% (n=5)
Guarantees autosampler accuracy and method repeatability.
Signal-to-Noise (S/N)
≥
10 for 0.05% impurity
≥
10 for 0.1% enantiomer
Ensures the low-UV 210 nm detection is sensitive enough for trace analysis.
References
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine
Scientific Research Publishing
URL
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs)
HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide
Benchchem
URL
Application Note: Advanced Purification of Crude N-Boc-5-hydroxy-DL-norvaline via Normal-Phase Column Chromatography
Executive Summary & Physicochemical Profiling N-Boc-5-hydroxy-DL-norvaline (CAS: 85535-47-3) is a highly versatile, non-natural amino acid building block widely utilized in peptide synthesis and drug discovery [1]. The p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Physicochemical Profiling
N-Boc-5-hydroxy-DL-norvaline (CAS: 85535-47-3) is a highly versatile, non-natural amino acid building block widely utilized in peptide synthesis and drug discovery [1]. The purification of its crude synthetic mixture presents a unique chromatographic challenge due to the molecule's trifunctional nature. It possesses:
A lipophilic tert-butyloxycarbonyl (Boc) protected amine: Confers solubility in organic solvents but is highly sensitive to strong acids.
A primary hydroxyl group (-OH): Acts as a strong hydrogen-bond donor and acceptor.
A free carboxylic acid (-COOH): Highly polar and prone to ionization.
When subjected to bare normal-phase silica gel chromatography, the free carboxylic acid and the hydroxyl group interact aggressively with the slightly acidic silanol groups of the stationary phase. Without strategic mobile phase modification, this results in severe band broadening, streaking, and co-elution with structurally similar synthetic impurities [2]. This application note details a field-proven, self-validating protocol for the high-purity isolation of N-Boc-5-hydroxy-DL-norvaline.
Chromatographic Rationale & Solvent Selection
To achieve >95% purity, the mobile phase must balance the lipophilic nature of the Boc group with the extreme polarity of the hydroxyl and carboxylate moieties. Standard binary solvent systems, such as Ethyl Acetate/Hexanes, lack the hydrogen-bonding capacity to efficiently elute this molecule without excessive tailing [3].
Instead, a Dichloromethane (DCM) and Methanol (MeOH) gradient is required [4]. Crucially, the addition of an acidic modifier—specifically 0.5% to 1.0% Acetic Acid (AcOH) —is mandatory[5]. The weak acid suppresses the ionization of the carboxylic acid and competitively binds to the active silanol sites on the silica gel. This ensures sharp, symmetrical peaks without risking the acid-catalyzed cleavage of the Boc protecting group, which would occur if stronger acids like Trifluoroacetic Acid (TFA) were used [6].
Table 1: Mobile Phase Optimization Matrix
Solvent System
Polarity Level
Acidic Modifier
Chromatographic Outcome
100% EtOAc
Moderate
None
Compound strongly retained; severe streaking across fractions.
EtOAc / Hexane (1:1)
Low-Moderate
None
Product stuck on baseline; only non-polar impurities elute.
DCM / MeOH (95:5)
High
None
Product elutes but exhibits significant peak tailing and overlap.
DCM / MeOH (95:5)
High
1% AcOH
Optimal. Sharp peaks, excellent resolution, no streaking.
Mechanistic Insights: The Role of Acidic Modifiers
The success of this purification relies entirely on shifting the equilibrium of the molecule from an ionized carboxylate to a protonated carboxylic acid. By saturating the mobile phase with a volatile weak acid, the silica gel's active sites are masked, allowing the target molecule to partition based on polarity rather than destructive ionic interactions.
Mechanistic role of acetic acid in suppressing ionization and preventing peak tailing.
Experimental Protocol
This protocol is designed as a self-validating system: every step includes a visual or analytical checkpoint to ensure the integrity of the purification before proceeding.
Step-by-step workflow for the silica gel column chromatography purification.
Phase 1: Preparation and TLC Validation
Mobile Phase Preparation: Prepare a stock solution of the eluent: DCM / MeOH / AcOH in a 95:4.5:0.5 ratio. Causality: Pre-mixing ensures the acetic acid is uniformly distributed, preventing localized acidic hotspots that could cleave the Boc group.
TLC Checkpoint: Spot the crude mixture on a silica gel 60 F254 TLC plate. Develop using the prepared mobile phase. Visualize using Ninhydrin stain (requires heating) or Bromocresol Green (stains carboxylic acids yellow against a blue background). Ensure the target spot has an
Rf
value between 0.25 and 0.35.
Phase 2: Column Packing and Loading
Slurry Packing: Suspend Silica Gel 60 (230-400 mesh) in 100% DCM containing 0.5% AcOH. Pour the slurry into the column in a single continuous motion. Causality: Slurry packing prevents air bubbles and channeling, which is critical for resolving highly polar compounds that are prone to diffusion.
Dry Loading: Dissolve the crude N-Boc-5-hydroxy-DL-norvaline in a minimal amount of DCM/MeOH. Add a small amount of silica gel (approx. 3x the crude mass) and evaporate to complete dryness on a rotary evaporator. Load this free-flowing powder onto the top of the packed column bed. Causality: Dry loading prevents the polar sample from dissolving the top layer of the silica bed, ensuring a perfectly flat starting band.
Phase 3: Elution and Fraction Collection
Gradient Elution:
Flush the column with 2 column volumes (CV) of DCM containing 0.5% AcOH to remove non-polar impurities.
Transition to a gradient of 98:2 DCM:MeOH (with 0.5% AcOH) for 2 CVs.
Finally, elute the product using 95:5 DCM:MeOH (with 0.5% AcOH).
Collection: Collect fractions in small volumes (e.g., 20 mL for a 50 g column) to prevent overlapping of closely eluting impurities.
Phase 4: Post-Column Processing (Critical Step)
Fraction Analysis: Analyze fractions via TLC. Pool all fractions containing the pure product.
Azeotropic Solvent Removal: Acetic acid has a high boiling point (118 °C). Heating the product to this temperature will cause thermal degradation and Boc-deprotection.
Concentrate the pooled fractions on a rotary evaporator at 35 °C until an oil remains.
Add 20 mL of Toluene and re-evaporate. Repeat this process three times. Causality: Toluene forms a low-boiling azeotrope with acetic acid, allowing the complete removal of the acid under reduced pressure without thermal stress.
Dry the final residue under high vacuum overnight to yield the pure solid or foam.
Troubleshooting Matrix
Even with an optimized protocol, variations in crude composition can cause deviations. Use the following self-correcting logic to troubleshoot issues during the run.
Table 2: Troubleshooting & Corrective Actions
Observation
Causality
Corrective Action
Co-elution of impurities
Gradient is too steep; the initial solvent is too polar.
Start with 100% DCM and increase MeOH in 1% increments rather than jumping to 5%.
Product peak tailing on TLC/Column
Insufficient suppression of silanol interactions.
Ensure the mobile phase contains exactly 0.5% - 1.0% v/v Acetic Acid. Do not exceed 1%.
Loss of Boc group (Detected via MS/NMR)
Mobile phase is too acidic or silica exposure was prolonged.
Never use TFA. Ensure AcOH is used, keep temperatures <40 °C, and run the column rapidly.
Residual AcOH detected in final NMR
High boiling point of acetic acid prevents standard evaporation.
Perform mandatory co-evaporation of the final pooled fractions with Toluene (3x).
References
Common Organic Chemistry. "Solvent Systems for Silica Gel Column Chromatography". Common Organic Chemistry Resources.[Link]
University of Rochester. "Solvent Systems for Flash Column Chromatography". Not Voodoo X: Demystifying Synthetic Organic Chemistry.[Link]
Liu, Y.-S., et al. "Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins." ResearchGate.[Link]
Application
Application Notes & Protocols: N-Boc-5-hydroxy-DL-norvaline as a Versatile Precursor for High-Value Chiral Synthons
Abstract Non-proteinogenic amino acids are foundational building blocks in modern medicinal chemistry, offering pathways to novel molecular architectures with significant therapeutic potential. Among these, N-Boc-5-hydro...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Non-proteinogenic amino acids are foundational building blocks in modern medicinal chemistry, offering pathways to novel molecular architectures with significant therapeutic potential. Among these, N-Boc-5-hydroxy-DL-norvaline stands out as a highly versatile yet underutilized precursor. Its bifunctional nature, possessing both a protected amino acid moiety and a terminal primary alcohol, allows for divergent synthetic strategies to access key chiral synthons, notably δ-lactones and substituted piperidines. This guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for the transformation of this racemic starting material into enantiomerically pure intermediates, crucial for drug discovery and development programs.
Introduction: The Strategic Value of N-Boc-5-hydroxy-DL-norvaline
The quest for novel chemical entities with improved efficacy and safety profiles has led researchers to explore beyond the confines of natural amino acids. Chiral synthons derived from non-proteinogenic amino acids are instrumental in this endeavor, forming the core of numerous FDA-approved drugs.[1] N-Boc-5-hydroxy-DL-norvaline, or 2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoic acid, is a synthetic amino acid that contains two key functional handles: a Boc-protected amine at the α-position and a primary alcohol at the δ-position. This structure is primed for conversion into valuable heterocyclic scaffolds such as chiral piperidines and lactones, which are prevalent motifs in pharmaceuticals.[2][3]
The primary challenge in utilizing N-Boc-5-hydroxy-DL-norvaline lies in its racemic nature. Therefore, any synthetic sequence must incorporate a robust method for stereochemical control. This guide will detail two primary strategic pathways:
Upfront Enantiomeric Resolution: Kinetic resolution of the starting material to yield enantiopure N-Boc-5-hydroxy-L-norvaline and its D-antipode, which are then carried forward.
Diastereoselective Synthesis & Separation: Conversion of the racemic mixture into a pair of diastereomers, which can be separated chromatographically before further transformations.
We will focus on providing detailed, field-proven protocols for the enzymatic resolution of the starting material, the selective oxidation of the terminal alcohol, and the subsequent cyclization to form enantiopure δ-valerolactones and 2-carboxypiperidines.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of the starting material.
Soluble in methanol, ethanol, DMSO, and aqueous base.
Storage
Store at 2-8°C under an inert atmosphere. The compound is hygroscopic and should be protected from moisture.
Core Synthetic Workflow: From Racemate to Enantiopure Scaffolds
The transformation of N-Boc-5-hydroxy-DL-norvaline into distinct chiral synthons hinges on the strategic manipulation of its two functional groups. The workflow below illustrates the divergent pathways to access chiral δ-lactones and piperidines, starting with a critical enzymatic resolution step.
Application Notes & Protocols: Strategic Coupling of N-Boc-5-hydroxy-DL-norvaline in Peptide Synthesis
Introduction: The Challenge of Incorporating Hydroxy-Norvaline N-Boc-5-hydroxy-DL-norvaline is a non-proteinogenic amino acid of significant interest in the design of novel peptides and peptidomimetics. Its unique struct...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Incorporating Hydroxy-Norvaline
N-Boc-5-hydroxy-DL-norvaline is a non-proteinogenic amino acid of significant interest in the design of novel peptides and peptidomimetics. Its unique structure, featuring a terminal hydroxyl group on a five-carbon side chain, offers a valuable site for post-synthetic modifications, such as glycosylation, phosphorylation, or conjugation to other molecules. However, the very presence of this nucleophilic hydroxyl group introduces a critical challenge during peptide synthesis: the potential for side reactions, primarily O-acylation, during the carboxyl activation and coupling steps.[1][2]
Conventional wisdom in solid-phase peptide synthesis (SPPS) often mandates the protection of all reactive side-chain functionalities to prevent the formation of impurities and ensure the fidelity of the final peptide sequence.[3] Protecting groups for hydroxyls, such as tert-butyl (tBu) or trityl (Trt), are commonly employed.[1][4] This guide, however, addresses the scenario where the synthesis proceeds with an unprotected hydroxyl group on the norvaline side chain. This approach, while streamlining the synthesis by eliminating protection/deprotection steps, demands a carefully considered strategy for selecting coupling reagents and optimizing reaction conditions to favor N-acylation (peptide bond formation) over O-acylation (ester byproduct formation).
This document provides a detailed analysis of coupling reagents compatible with N-Boc-5-hydroxy-DL-norvaline, explains the mechanistic rationale behind their selection, and offers detailed protocols for their successful application.
The Mechanistic Crossroads: N-Acylation vs. O-Acylation
The core of peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This process requires the activation of the carboxyl group to make it a more potent electrophile.[5][6] It is at this stage that the unprotected side-chain hydroxyl group can compete with the N-terminal amine as a nucleophile.
The primary side reaction of concern is the esterification of the side-chain hydroxyl group by the activated amino acid, leading to a depsipeptide-like impurity that can be difficult to separate from the desired product.[7][8] Over-activation of the carboxylic acid, prolonged reaction times, or suboptimal choice of reagents can exacerbate this issue.[8][9]
Figure 1: Competing reaction pathways during coupling.
Strategic Selection of Coupling Reagents
The ideal coupling reagent for this application will efficiently activate the carboxylic acid to promote rapid amide bond formation while minimizing the lifetime and reactivity of intermediates that could lead to O-acylation. We will consider three major classes of reagents.
Carbodiimides with Nucleophilic Additives
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic coupling reagents.[6][10] On their own, they form a highly reactive O-acylisourea intermediate, which is prone to both racemization and side reactions, including O-acylation.[11]
The key to safely using carbodiimides with hydroxyl-containing amino acids is the inclusion of a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure).[5][12] These additives function by intercepting the O-acylisourea intermediate to form a more stable, yet sufficiently reactive, active ester (OBt or Oxyma ester).[12] This two-step activation process moderates the reactivity, thereby reducing the risk of side reactions.
Recommendation: EDC/HOBt or DIC/OxymaPure are excellent choices. EDC is particularly advantageous in some applications due to the water solubility of its urea byproduct, simplifying purification.[5] DIC is favored in solid-phase synthesis as its urea byproduct is more soluble in common organic solvents than that of DCC.[10]
Figure 2: Mechanism of DIC/HOBt coupling.
Phosphonium Salt Reagents
Phosphonium salts such as BOP, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and PyAOP are highly efficient coupling reagents that generally provide clean reactions with a low risk of racemization.[6][13] They operate via a mechanism similar to carbodiimide/additive mixtures, forming HOBt or HOAt active esters in situ.
A key advantage of phosphonium reagents is their lower propensity to cause side reactions compared to some uronium salts.[13] For instance, they do not cause the guanidinylation of the N-terminal amine, a known side reaction of HBTU/HATU when used in excess.[13] This "cleaner" reaction profile makes them a strong choice for challenging couplings where side product formation is a concern.
Recommendation: PyBOP is a robust and widely used phosphonium reagent suitable for this application. Its high reactivity can drive the coupling to completion quickly, minimizing the time for potential side reactions to occur.
Uronium/Aminium Salt Reagents
Uronium/Aminium salts, including HBTU, TBTU, HATU, and COMU, are among the most popular and effective coupling reagents used today.[10][13] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which incorporates the more reactive HOAt moiety, is particularly potent and effective for sterically hindered couplings.[13][14]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a modern uronium salt based on OxymaPure. It offers coupling efficiencies comparable to HATU but with a superior safety profile, as it avoids the potentially explosive benzotriazole components.[5][14]
While highly effective, the high reactivity of these reagents requires careful control. The use of a slight excess of the carboxylic acid relative to the coupling reagent is recommended to prevent side reactions like N-terminal guanidinylation.[13] A short pre-activation time is also crucial.
Recommendation: COMU is an excellent modern choice, combining high efficiency with enhanced safety. HATU remains a gold standard for difficult couplings but requires careful handling and stoichiometry control.
Comparative Analysis of Recommended Coupling Reagents
Reagent Class
Acronym
Mechanism of Action
Advantages for Hydroxy-Norvaline
Disadvantages/Risks
Carbodiimide
EDC/HOBt
Forms an OBt active ester in situ, moderating reactivity.
Cost-effective, well-established. Water-soluble byproducts (EDC). Reduces risk of O-acylation compared to EDC alone.[5][12]
Slower than onium salts. Can be less efficient for sterically hindered couplings.[15]
Phosphonium Salt
PyBOP
Forms an OBt active ester in situ via a phosphonium intermediate.
High efficiency, low racemization. Byproducts are generally non-problematic. Does not cause guanidinylation.[13][15]
More expensive than carbodiimides. Solutions have moderate stability.[13]
Uronium Salt
HATU
Forms a highly reactive OAt active ester in situ.
Very fast reaction rates and high yields, effective for difficult couplings.[10][15]
Higher cost. Potential for N-terminal guanidinylation if used in excess.[13] Contains potentially explosive HOAt.[5]
Uronium Salt
COMU
Forms a highly reactive Oxyma active ester in situ.
High efficiency comparable to HATU. Safer (non-explosive byproducts). Good solubility.[14][15]
Relatively newer reagent. Can be more expensive than older reagents.
Detailed Experimental Protocols
The following are generalized protocols for manual solid-phase peptide synthesis (SPPS) using Fmoc chemistry on a pre-loaded resin. Adjustments may be necessary based on the specific peptide sequence and scale. The protocols assume the step being performed is the coupling of N-Boc-5-hydroxy-DL-norvaline onto a deprotected N-terminal amine of the growing peptide chain attached to the resin.
Protocol 1: Coupling using DIC/HOBt
This protocol represents a classic, cost-effective, and reliable method.
Piperidine solution (20% in DMF) for Fmoc-deprotection (if applicable to prior steps)
Kaiser test kit
Procedure:
Resin Preparation:
If the N-terminus is Fmoc-protected, perform deprotection using 20% piperidine in DMF (2 x 10 min).
Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Perform a Kaiser test to confirm the presence of a free primary amine.
Amino Acid Activation and Coupling:
In a separate reaction vial, dissolve N-Boc-5-hydroxy-DL-norvaline (3.0 eq. relative to resin loading) and HOBt (3.0 eq.) in a minimal amount of DMF.
Add this solution to the reaction vessel containing the swollen, deprotected resin.
Add DIC (3.0 eq.) to the reaction vessel.
Agitate the mixture at room temperature.
Reaction Monitoring and Completion:
Monitor the reaction progress using the Kaiser test. The coupling is complete when the test beads show no blue color (typically 1-2 hours).
If the reaction is sluggish after 2 hours, a second coupling can be performed.
Washing:
Once the coupling is complete, drain the reaction solution.
Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
Protocol 2: Coupling using PyBOP
This protocol utilizes a high-efficiency phosphonium salt, ideal for ensuring rapid and complete coupling.
Materials:
Peptide-resin with a free N-terminal amine
N-Boc-5-hydroxy-DL-norvaline
PyBOP
N,N-Diisopropylethylamine (DIPEA)
DMF, peptide synthesis grade
DCM, peptide synthesis grade
Kaiser test kit
Procedure:
Resin Preparation:
Perform Fmoc-deprotection (if needed) and wash the resin as described in Protocol 1. Confirm the free amine with a Kaiser test.
Amino Acid Activation (Pre-activation) and Coupling:
In a separate reaction vial, dissolve N-Boc-5-hydroxy-DL-norvaline (3.0 eq.) and PyBOP (3.0 eq.) in DMF.
Add DIPEA (6.0 eq.) to the vial. Note: The solution will typically change color.
Allow the mixture to pre-activate for 2-5 minutes.
Add the activated amino acid solution to the reaction vessel containing the resin.
Agitate the mixture at room temperature.
Reaction Monitoring and Completion:
Monitor the reaction with the Kaiser test. Couplings with PyBOP are often complete within 30-60 minutes.
Washing:
Drain the reaction solution and wash the resin thoroughly as described in Protocol 1.
Protocol 3: Coupling using COMU
This protocol uses a modern, safe, and highly effective uronium salt.
Materials:
Peptide-resin with a free N-terminal amine
N-Boc-5-hydroxy-DL-norvaline
COMU
DIPEA
DMF, peptide synthesis grade
DCM, peptide synthesis grade
Kaiser test kit
Procedure:
Resin Preparation:
Perform Fmoc-deprotection (if needed) and wash the resin as described in Protocol 1. Confirm the free amine with a Kaiser test.
Amino Acid Activation and Coupling:
In a separate vial, dissolve N-Boc-5-hydroxy-DL-norvaline (3.0 eq.) and COMU (3.0 eq.) in DMF.
Add DIPEA (6.0 eq.) and allow the solution to pre-activate for 1-2 minutes.
Immediately add the activated solution to the reaction vessel containing the resin.
Agitate the mixture at room temperature.
Reaction Monitoring and Completion:
Monitor the reaction with the Kaiser test. Couplings with COMU are very rapid, often completing in 20-45 minutes.
Washing:
Drain the reaction solution and wash the resin thoroughly as described in Protocol 1.
Conclusion
The successful incorporation of N-Boc-5-hydroxy-DL-norvaline into a peptide sequence without side-chain protection is highly achievable with a strategic choice of coupling reagents. While carbodiimide-based methods with additives like HOBt offer a reliable and cost-effective solution, modern onium salt reagents such as PyBOP and COMU provide higher efficiency and faster reaction times, further minimizing the window for potential side reactions. The key to success lies in using well-established protocols that favor the formation of moderately reactive active esters and ensure rapid, complete N-acylation. By following the guidelines and protocols outlined in this document, researchers can confidently utilize this valuable amino acid to advance their peptide design and development efforts.
References
Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
ACS Publications. (2022, May 4).
Scribd.
Benchchem. Application Note and Protocol for Coupling N-Carbobenzoxy-DL-norvaline to Solid-Phase Resins.
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sigma-Aldrich. Peptide Coupling Reagents Guide.
Optimizing Peptide Coupling: Key Techniques.
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
Benchchem. A Comparative Guide to Coupling Reagent Efficiency for H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis.
ResearchGate. (2014, February 18). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?
Slideshare. Spps and side reactions in peptide synthesis.
PMC. Peptide synthesis using unprotected peptides through orthogonal coupling methods.
AAPPTEC - Peptides. Coupling Reagents.
ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
The Role of HOBt and HBTU in Peptide Coupling Reactions.
ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids.
HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
The Uronium/Guanidinium Peptide Coupling Reagents.
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
ResearchGate.
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
PMC. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.
Protecting Groups in Peptide Synthesis: A Detailed Guide.
Amino Acid Deriv
ResearchGate. (2009, December 8). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
Side Chain Protection in Peptide Synthesis. (2026, February 10).
Sigma-Aldrich. Peptide Resin Loading Protocols.
Organic Syntheses. (2018, July 11).
Benchchem.
Springer Nature Experiments. Protecting Groups in Peptide Synthesis.
Amine to Amide (EDC + HOBt) - Common Organic Chemistry.
Amino Acid-Protecting Groups. (2019, November 19).
Application Note & Protocols: Enzymatic Resolution Methods for DL-Norvaline Derivatives
Abstract: The production of enantiomerically pure amino acids is of paramount importance in the pharmaceutical and fine chemical industries. L-Norvaline, a non-proteinogenic amino acid, serves as a critical chiral buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The production of enantiomerically pure amino acids is of paramount importance in the pharmaceutical and fine chemical industries. L-Norvaline, a non-proteinogenic amino acid, serves as a critical chiral building block for synthesizing various active pharmaceutical ingredients (APIs), including the widely used antihypertensive drug Perindopril.[1] Traditional chemical methods for resolving racemic mixtures often involve harsh conditions, stoichiometric chiral reagents, and significant waste generation.[2] This guide provides a detailed overview of enzymatic kinetic resolution (EKR) and dynamic kinetic resolution (DKR) strategies for producing enantiopure norvaline derivatives. We explore methodologies employing acylases, lipases, and advanced multi-enzyme cascade systems, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Chiral Purity
Chirality profoundly influences the biological activity of drug molecules. For many pharmaceuticals, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[3] L-Norvaline, with its unique unbranched alkyl side chain, is incorporated into peptide sequences to enhance enzymatic stability and membrane permeability, making it a valuable component in modern drug design.[4] Consequently, robust and efficient methods for obtaining optically pure L-norvaline are in high demand.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a compelling "green" alternative to classical resolution. Enzymes operate under mild aqueous conditions, exhibit exquisite chemo-, regio-, and stereoselectivity, and can often be immobilized for reuse, enhancing process economics and sustainability.[5]
Core Principles of Enzymatic Resolution
Kinetic Resolution (KR)
Enzymatic Kinetic Resolution is based on the principle that an enzyme can differentiate between the two enantiomers of a racemic substrate, preferentially converting one into a product at a much higher rate than the other. In an ideal KR, at 50% conversion, one is left with a 1:1 mixture of the unreacted, slower-reacting enantiomer and the product from the faster-reacting enantiomer, both in high enantiomeric excess (e.e.). The maximum theoretical yield for a single enantiomer in a classic KR is 50%.
Caption: Workflow for Acylase-Catalyzed Resolution of N-Acyl-DL-Norvaline.
Lipase-Catalyzed Resolution of DL-Norvaline Esters
Lipases (EC 3.1.1.3) are highly versatile enzymes that can catalyze the enantioselective hydrolysis of esters in aqueous media or the transesterification/acylation of alcohols in organic solvents. [6]For DL-norvaline, this involves using an ester derivative (e.g., methyl or ethyl ester) as the substrate. Lipases from sources like Pseudomonas cepacia and Candida antarctica have shown high reactivity and selectivity for amino acid esters.
[7][8]
Causality: The choice of the ester's alcohol moiety and the reaction solvent are critical variables. Bulky alcohol groups can enhance enantioselectivity by creating more pronounced steric interactions within the enzyme's active site. [7]Using organic solvents minimizes water content, shifting the equilibrium towards synthesis (acylation) rather than hydrolysis, which can be advantageous for resolving amino alcohols or protecting group manipulations.
Multi-Enzyme Deracemization Cascade
A state-of-the-art approach to bypass the 50% yield limit is a deracemization process using a multi-enzyme cascade. A recently developed method for L-norvaline production achieves near-quantitative conversion (>96%) and exceptional enantiomeric purity (>99% e.e.) from racemic DL-norvaline.
[1]
Mechanism Breakdown:
Selective Oxidation: A D-amino acid oxidase (DAAO) selectively oxidizes D-norvaline to its corresponding α-keto acid (2-oxo-pentanoic acid), producing ammonia and hydrogen peroxide.
By-product Removal: Catalase is added to decompose the hydrogen peroxide, which can otherwise deactivate the other enzymes in the system.
Asymmetric Reduction: A leucine dehydrogenase (LeuDH) catalyzes the stereoselective reductive amination of the α-keto acid to L-norvaline.
Cofactor Recycling: This reduction consumes the expensive cofactor NADH. A formate dehydrogenase (FDH) is included to regenerate NADH from NAD⁺ using sodium formate as a cheap sacrificial substrate.
[1]
This elegant system converts the unwanted D-enantiomer into the desired L-enantiomer, representing a highly efficient and atom-economical process.
Caption: Multi-enzyme cascade for the deracemization of DL-norvaline.
[1]
Experimental Protocols
Protocol: Acylase I-Catalyzed Resolution of N-Acetyl-DL-Norvaline
This protocol describes a typical lab-scale batch resolution.
Materials:
N-Acetyl-DL-Norvaline (Substrate)
Immobilized Acylase I from Aspergillus oryzae (e.g., Sigma-Aldrich, Cat. No. A3010 or equivalent)
Cobalt (II) Chloride (CoCl₂) (Cofactor/Stabilizer)
0.1 M Phosphate Buffer (pH 7.5)
1 M HCl and 1 M NaOH for pH adjustment
Stirred-tank bioreactor or jacketed glass vessel with pH and temperature control
Procedure:
Substrate Preparation: Prepare a 0.2 M solution of N-Acetyl-DL-Norvaline in deionized water. Adjust the pH to 7.5 with 1 M NaOH.
Reactor Setup: Add the substrate solution to the bioreactor. Add CoCl₂ to a final concentration of 0.5 mM. The cobalt ion is a known activator and stabilizer for Acylase I.
[9][10]3. Enzyme Addition: Equilibrate the reactor to 37°C. Add the immobilized Acylase I (e.g., 10% w/v of the total reaction volume).
Reaction Monitoring: Maintain the pH at 7.5 using a pH-stat that automatically adds 1 M NaOH. The reaction releases acetic acid, causing the pH to drop. The rate of base addition is proportional to the reaction rate.
Sampling: Withdraw aliquots (e.g., 100 µL) at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours). Quench the reaction immediately by adding an equal volume of 1 M HCl or by heat denaturation (95°C for 5 min) followed by centrifugation to remove the enzyme.
Analysis: Analyze the samples for substrate conversion and the enantiomeric excess of L-norvaline using chiral HPLC (see Protocol 4.2). The reaction is typically complete when ~50% conversion is reached.
Product Isolation:
Once the reaction reaches ~50% conversion, remove the immobilized enzyme by filtration for reuse.
Acidify the reaction mixture to pH ~3 with concentrated HCl. This protonates the carboxylate of N-acetyl-D-norvaline, reducing its solubility.
Cool the mixture to 4°C and filter to remove the precipitated N-acetyl-D-norvaline.
Adjust the filtrate containing L-norvaline and acetic acid to pH 5-6. The L-amino acid can be isolated by ion-exchange chromatography or crystallization.
Protocol: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination
Direct analysis of underivatized amino acid enantiomers is preferred to avoid extra sample preparation steps.
[11]
Instrumentation & Columns:
HPLC system with UV or Fluorescence detector
Chiral Stationary Phase (CSP) Column: Astec CHIROBIOTIC® T (Teicoplanin-based) is highly effective for underivatized amino acids. [11][12]A crown ether-based column is also a suitable alternative.
[13]
Chromatographic Conditions (Example for CHIROBIOTIC T):
Column: Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase: Acetonitrile / Water (80/20, v/v). The organic modifier concentration is a key parameter for optimizing selectivity.
[11]* Flow Rate: 1.0 mL/min
Column Temperature: 25°C
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
[12]* Injection Volume: 5-10 µL
Procedure:
Sample Preparation: Dilute the quenched reaction samples from Protocol 4.1 with the mobile phase to an appropriate concentration (e.g., 0.1-1.0 mg/mL). Filter through a 0.22 µm syringe filter.
Standard Preparation: Prepare standards of racemic DL-norvaline and pure L-norvaline to identify retention times for each enantiomer. On macrocyclic glycopeptide CSPs, the D-enantiomer is typically more strongly retained than the L-enantiomer.
[11]3. Analysis: Inject the samples and standards onto the HPLC system.
Quantification: Integrate the peak areas for the D- and L-norvaline enantiomers (A_L and A_D). Calculate the enantiomeric excess (e.e.) of the L-enantiomer using the following formula:
e.e. (%) = [(A_L - A_D) / (A_L + A_D)] x 100
Data Presentation & Interpretation
The following table summarizes typical performance characteristics of the described enzymatic methods.
Solution: Screen a panel of different enzymes (e.g., various lipases). For lipase reactions, modify the ester group (e.g., from methyl to trifluoroethyl) or change the organic solvent.
[6]* Low Conversion Rate:
Cause: Enzyme inhibition, deactivation, or poor substrate solubility.
Solution: Ensure cofactors (if any) are present. For the multi-enzyme cascade, confirm that catalase is active to prevent H₂O₂ buildup. [1]Consider using immobilized enzymes to improve operational stability.
[16]* Enzyme Deactivation:
Cause: Extreme pH/temperature, presence of denaturants, or mechanical stress. For Acylase I, leaching of metal cofactors can cause deactivation.
[9][10] * Solution: Immobilize the enzyme on a solid support. [5][14]Operate within the enzyme's optimal pH and temperature range. Supplement the medium with stabilizing metal ions like Co²⁺ or Zn²⁺ for acylase.
[9]
Conclusion
Enzymatic resolution offers a powerful and sustainable platform for the production of enantiomerically pure norvaline derivatives. The classic Acylase I-catalyzed hydrolysis remains a robust and industrially relevant method, while advanced multi-enzyme deracemization cascades represent the cutting edge of biocatalysis, providing near-quantitative yields and exceptional purity. The choice of method depends on factors such as the desired scale, cost considerations, and available starting materials. By understanding the underlying principles and leveraging the detailed protocols provided, researchers can effectively implement these green technologies to accelerate drug discovery and development programs.
References
López-Gallego, F., et al. (2015). Enzymatic dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase. PubMed. Available at: [Link]
Jannat, A., et al. (2021). Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes. MDPI. Available at: [Link]
Future Origin (2026). The Role of L-Norvaline in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Rao, M. S., & Dutt, K. (2009). The use of immobilized enzymes in the food industry: A review. Taylor & Francis Online. Available at: [Link]
Cai, W., et al. (2025). Multi-enzymatic resolution of DL-norvaline for L-norvaline production. ResearchGate. Available at: [Link]
Cabral, J. M. S., & Kennedy, J. F. (n.d.). Immobilization of Enzymes: A Literature Survey. Chapter 2. Available at: [Link]
Bommarius, A. S., et al. (1992). Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids. PubMed. Available at: [Link]
Gong, X., & Lebrilla, C. B. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. University of California, Davis. Available at: [Link]
Akdemir, Z. K., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. ScienceDirect. Available at: [Link]
Wang, Y. F., et al. (1988). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. PubMed. Available at: [Link]
SEDERE (n.d.). SAMPLE : NORVALINE HPLC AMINO-ACID Direct Enantiomeric Separation. SEDERE. Available at: [Link]
Chenault, H. K., et al. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Whitesides Research Group, Harvard University. Available at: [Link]
Uttamsingh, V., et al. (1997). Acylase I-Catalyzed Deacetylation of N-Acetyl-l-cysteine and S-Alkyl-N-acetyl-l-cysteines. ACS Publications. Available at: [Link]
Gong, X., & Lebrilla, C. B. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. ACS Publications. Available at: [Link]
Wikipedia (n.d.). Immobilized enzyme. Wikipedia. Available at: [Link]
Sánchez, M. J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]
Phenomenex (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. ResearchGate. Available at: [Link]
Gätzner, S., et al. (2013). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. PMC. Available at: [Link]
Forró, E., & Fülöp, F. (2025). L‐Amino Acid Amides via Dynamic Kinetic Resolution. ResearchGate. Available at: [Link]
Wolf, C., et al. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available at: [Link]
Fedorchuk, V. V., et al. (2022). Asymmetric Synthesis of Enantiomerically Pure Aliphatic and Aromatic D-Amino Acids Catalyzed by Transaminase from Haliscomenobacter hydrossis. MDPI. Available at: [Link]
Park, C., et al. (n.d.). Scheme 1. Lipase-catalyzed hydrolysis of racemic esters and chemical... ResearchGate. Available at: [Link]
Asano, Y., & Yamaguchi, S. (2005). Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase. PubMed. Available at: [Link]
Al-Ghananeem, A. M. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Advanced Pharmaceutical Research. Available at: [Link]
CN101508654B (n.d.). Synthesis method of D, L-norvaline. Google Patents.
Gotor-Fernández, V., et al. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Moodle@Units. Available at: [Link]
Toşa, M., et al. (n.d.). LIPASE CATALYZED PARALLEL KINETIC RESOLUTION OF IBUPROFEN. Babeş-Bolyai University. Available at: [Link]
Saima, S., et al. (2017). Chiral cobalt complexes synthesised from l-valine: as potential catalysts for asymmetric henry reaction. MedCrave online. Available at: [Link]
Reddy, K. S. (2025). Stereoselective synthesis of S-norvaline and related amino acids through a common intermediate. ResearchGate. Available at: [Link]
El-Geras, F. K., et al. (2007). Chiral Drugs: An Overview. PMC. Available at: [Link]
Li, Y., et al. (2025). Economical and efficient production of l-norvaline using whole cells of Escherichia coli with an enzymatic cascade. PubMed. Available at: [Link]
Kim, M.-J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal. Available at: [Link]
Mourelle-Insua, Á., et al. (2019). Efficient synthesis of α-alkyl-β-amino amides by transaminase-mediated dynamic kinetic resolutions. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
Chenault, H. K., et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. Available at: [Link]
Application Notes and Protocols: Harnessing N-Boc-5-hydroxy-DL-norvaline for the Construction of Diverse Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a transformative st...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a transformative strategy in modern drug discovery, offering a route to novel therapeutics with enhanced potency, stability, and selectivity.[1][][3] N-Boc-5-hydroxy-DL-norvaline emerges as a particularly valuable building block, introducing a hydroxyl group that can serve as a versatile functional handle for post-synthesis modification or as a mimic of post-translational modifications (PTMs).[4] This guide provides a comprehensive overview of the strategic application of N-Boc-5-hydroxy-DL-norvaline in the solid-phase synthesis of peptide libraries, detailing robust protocols for its seamless integration and subsequent diversification.
Introduction: The Strategic Advantage of Hydroxylated Non-Canonical Amino Acids
Peptide-based therapeutics often face challenges such as poor metabolic stability and limited cell permeability. The incorporation of ncAAs is a proven strategy to overcome these limitations.[][5] N-Boc-5-hydroxy-DL-norvaline, a derivative of the natural amino acid norvaline, introduces a primary alcohol on its side chain. This seemingly subtle modification unlocks a wealth of possibilities for peptide library design and drug development:
Mimicking Post-Translational Modifications: The hydroxyl group can act as a surrogate for naturally occurring PTMs like hydroxylation, which are crucial for the biological activity of many proteins.[4]
Enhanced Structural Diversity: The presence of a hydroxyl group allows for post-synthetic modifications, enabling the creation of diverse peptide libraries with a wide array of functionalities.[6][7]
Improved Pharmacokinetic Properties: Judicious placement of hydroxylated amino acids can modulate the hydrophilicity and hydrogen-bonding capacity of a peptide, potentially improving its solubility and bioavailability.
This document will provide detailed protocols for the incorporation of N-Boc-5-hydroxy-DL-norvaline into peptide libraries using Boc-based Solid-Phase Peptide Synthesis (SPPS).
Orthogonal Protection Strategy for the 5-Hydroxy Group
A critical consideration for incorporating N-Boc-5-hydroxy-DL-norvaline into SPPS is the protection of the side-chain hydroxyl group to prevent unwanted side reactions during peptide elongation. An orthogonal protecting group is essential, meaning it can be removed under conditions that do not affect the N-terminal Boc group or other side-chain protecting groups.
For the 5-hydroxy group of norvaline, a silyl-based protecting group such as tert-butyldimethylsilyl (TBDMS or TBS) is highly recommended.[8] The TBDMS group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) and the basic conditions of neutralization, yet it can be selectively removed using fluoride-based reagents.
Protocol for Silyl Protection of N-Boc-5-hydroxy-DL-norvaline
This protocol details the preparation of the orthogonally protected building block required for SPPS.
Materials:
N-Boc-5-hydroxy-DL-norvaline
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
Imidazole
Anhydrous Dichloromethane (DCM)
Anhydrous N,N-Dimethylformamide (DMF)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
Dissolve N-Boc-5-hydroxy-DL-norvaline (1 equivalent) and imidazole (2.5 equivalents) in a minimal amount of anhydrous DMF.
Add a solution of TBDMS-Cl (1.2 equivalents) in anhydrous DCM dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Extract the product with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield N-Boc-5-(O-TBDMS)-DL-norvaline.
Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation
The following protocol outlines the manual steps for a single coupling cycle of N-Boc-5-(O-TBDMS)-DL-norvaline within a standard Boc-SPPS workflow.[9]
Materials:
Pre-loaded resin (e.g., MBHA resin for C-terminal amides)
N-Boc-5-(O-TBDMS)-DL-norvaline
Coupling reagent (e.g., HBTU, HATU)
N,N-Diisopropylethylamine (DIEA)
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
N,N-Dimethylformamide (DMF)
Isopropyl alcohol (IPA)
Workflow for a Single Coupling Cycle
Caption: Workflow for post-synthesis diversification of a peptide library.
Cleavage and Deprotection
The final step is the cleavage of the peptide from the resin and the removal of all remaining side-chain protecting groups. For Boc-SPPS, this is typically achieved using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Standard HF Cleavage Protocol:
Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized apparatus within a certified fume hood by trained personnel.
Place the dried peptide-resin in an HF cleavage apparatus.
Add a scavenger cocktail (e.g., anisole, p-cresol) to prevent side reactions.
Cool the vessel to -5 to 0 °C.
Condense liquid HF into the vessel.
Stir the mixture at 0 °C for 1-2 hours.
Evaporate the HF under vacuum.
Precipitate the crude peptide by adding cold diethyl ether.
Collect the peptide by filtration or centrifugation.
Wash the peptide with cold ether and dry under vacuum.
Data Summary and Characterization
Parameter
Recommended Conditions
Expected Outcome
Amino Acid Excess
3-5 equivalents
High coupling efficiency
Coupling Reagent
HBTU, HATU
Efficient amide bond formation
Coupling Time
1-4 hours
Complete reaction, monitor with ninhydrin test
TBDMS Deprotection
1M TBAF in THF, 2-4 hours
Selective removal of the silyl group
Final Cleavage
HF or TFMSA with scavengers
Global deprotection and cleavage from resin
Purity (crude)
Variable, sequence-dependent
Subject to purification by RP-HPLC
Characterization: The synthesized peptides should be characterized by analytical RP-HPLC to assess purity and by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.
Conclusion
N-Boc-5-hydroxy-DL-norvaline is a powerful and versatile building block for the creation of diverse peptide libraries. Its successful incorporation, facilitated by an orthogonal silyl protecting group strategy, opens avenues for mimicking post-translational modifications and for extensive post-synthetic diversification. The protocols outlined in this guide provide a robust framework for researchers to harness the potential of this non-canonical amino acid in the quest for novel peptide-based therapeutics.
References
Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. (2020). In The Royal Society of Chemistry (Vol. 44, pp. 44-63).
Native Chemical Ligation of Peptides and Proteins. (n.d.). PMC.
Construction of diverse peptide structural architectures via chemoselective peptide lig
Protocol for the Application of Boc-Gln(Xan)-OH in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Benchchem.
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). ACS Medicinal Chemistry Letters.
Chemoselective Ligation Methods Based on the Concept of Native Chemical Lig
Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs. (n.d.). BOC Sciences.
Native Chemical Ligation: A Boon to Peptide Chemistry. (2014). MDPI.
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (n.d.).
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals.
Synthetic Peptide Libraries: Unlocking New Possibilities in Immunotherapy and Drug Development. (n.d.). LinkedIn.
Insights Into Designing Peptide-Based Libraries for Drug Discovery. (2021). GenScript.
Chemoselective Methods for Labeling and Modification of Peptides and Proteins. (2023). Organic Letters.
Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. (2025). PubMed.
Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. (n.d.). Royal Society of Chemistry.
Peptide Modific
Late-Stage Modification of Peptides: Advanced Strategies for CRDMO Success. (n.d.). WuXi AppTec.
Technical Support Center: Troubleshooting Incomplete Boc Deprotection
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is engineered for researchers and drug development professionals facing challenges with tert-butyloxycarbonyl (Boc) protecting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is engineered for researchers and drug development professionals facing challenges with tert-butyloxycarbonyl (Boc) protecting group removal. Here, we dissect the mechanistic causes of incomplete deprotection—ranging from sequence-dependent aggregation to carbocation scavenging failures—and provide field-proven, self-validating protocols to restore synthetic integrity.
Diagnostic Workflow
Before altering your synthesis parameters, it is critical to diagnose whether the failure is due to physical inaccessibility (steric hindrance/aggregation) or chemical side reactions (insufficient scavenging).
Workflow for diagnosing and resolving incomplete Boc deprotection in SPPS.
Mechanistic Troubleshooting & FAQs
Q1: Why is my Boc deprotection incomplete despite standard TFA treatment?A1: Incomplete removal of the Boc group during SPPS typically stems from three mechanistic barriers: steric hindrance, sequence-dependent aggregation, and poor resin swelling. The cleavage of the Boc group is an acid-catalyzed elimination process requiring protonation of the carbamate oxygen, followed by fragmentation into a tert-butyl cation and carbon dioxide[1]. If the local microenvironment around the N-terminus is highly sterically hindered, the approach of trifluoroacetic acid (TFA) is physically restricted[2]. Furthermore, hydrophobic sequences can form intermolecular
β
-sheets, causing the growing peptide chain to aggregate and collapse onto the resin. Interestingly, using 100% TFA can sometimes cause less resin swelling than a 55% TFA solution in dichloromethane (DCM), which paradoxically leads to lower deprotection efficiency[1].
Q2: How do I accurately monitor the progress of Boc deprotection?A2: The most reliable self-validating system for monitoring primary amine deprotection is the Kaiser (Ninhydrin) Test, supplemented by Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The Kaiser test relies on the reaction between ninhydrin and free primary amines to produce an intense blue chromophore known as Ruhemann's purple[3][4]. If the resin beads remain colorless while the solution turns blue, the reaction is nearly complete; if the beads themselves are dark blue, free amines are present, indicating successful deprotection[3]. However, the Kaiser test is unreliable for secondary amines like Proline, requiring alternative assays such as the Isatin or Chloranil tests[3][5]. For precise mechanistic validation, microcleavage followed by LC-MS is essential to quantify the exact ratio of protected vs. deprotected species[6].
Q3: What role do scavengers play, and how do they affect deprotection efficiency?A3: Scavengers are nucleophilic additives critical for maintaining the scientific integrity of the synthesis. During acidolysis, the Boc group fragments to generate a highly reactive tert-butyl carbocation[1][7]. If left unchecked, this electrophile will rapidly alkylate nucleophilic side chains, particularly the indole ring of Tryptophan (Trp), the thiol of Cysteine (Cys), and the thioether of Methionine (Met)[1][8]. The absence of appropriate scavengers not only leads to irreversible
+56
Da side-product formation but can also shift the reaction equilibrium, making the deprotection appear incomplete[2]. Triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) are commonly used to trap these cations, converting them into inert byproducts like isobutane or stable thioethers[2].
Q4: How can I overcome sequence-dependent aggregation or severe steric hindrance?A4: When standard 50-55% TFA in DCM fails due to aggregation or hindrance, you must alter the thermodynamics or the solvent kinetics of the system:
Prolonged Exposure & Heat: Extending the reaction time or gently elevating the temperature can overcome the activation energy barrier of sterically hindered carbamates[2].
Alternative Acids: For exceptionally challenging deprotections, replacing TFA with 4M HCl in dioxane provides a stronger acidic environment that can force the deprotection to completion[2].
Chaotropic Agents: Incorporating chaotropic salts or using specialized solvent mixtures can disrupt hydrogen bonding networks, breaking up
β
-sheet aggregation and restoring resin swelling.
Quantitative Data: Scavenger Selection
Selecting the correct scavenger cocktail is a balancing act between carbocation trapping efficiency and preventing reagent-induced side reactions.
Scavenger / Cocktail
Composition (v/v)
Mechanistic Purpose & Target Residues
Reference
Triisopropylsilane (TIS)
2.5 - 5%
Acts as a hydride donor; effectively reduces the tert-butyl carbocation to isobutane.
Protocol 1: The Kaiser (Ninhydrin) Test for Deprotection Monitoring
Causality: This protocol validates the presence of free primary amines. Potassium cyanide (KCN) and phenol act as accelerants, while heating provides the activation energy required for ninhydrin to react with the amine, forming a blue chromophore[3][9].
Reagents Required:
Solution A: 16.5 mg KCN in 25 mL H₂O. Dilute 1.0 mL of this with 49 mL pyridine[3].
Solution B: 1.0 g ninhydrin in 20 mL n-butanol[3].
Sampling: Extract 10–15 resin beads from the reaction vessel using a clean spatula and place them into a small glass test tube (labeled 'S')[3]. Wash the beads thoroughly with ethanol or DCM to remove residual acids that could quench the basic ninhydrin reaction[5][6].
Reference Preparation: Prepare an empty test tube (labeled 'R') to serve as a negative control[3].
Reagent Addition: Add 2–3 drops each of Solution A, Solution B, and Solution C to both tubes[3][9].
Reaction Activation: Heat both tubes at 110°C for exactly 5 minutes using a heat block or hot water bath[3].
Validation: Compare tube 'S' to tube 'R'. An intense blue color on the beads and in the solution confirms successful Boc deprotection (presence of free amines). If the beads remain colorless, deprotection is incomplete[3].
Protocol 2: Optimized Boc Deprotection with Scavenger Cocktail
Causality: Utilizing a 55% TFA concentration optimizes resin swelling compared to neat TFA, ensuring the acid penetrates the polymer matrix[1]. The inclusion of TIS and water prevents the irreversible alkylation of sensitive amino acids by trapping the generated tert-butyl cations[2].
Step-by-Step Methodology:
Resin Preparation: Ensure the resin is thoroughly washed with DCM to maximize swelling prior to acid introduction.
Cocktail Formulation: Prepare a fresh cleavage cocktail. For standard peptides, use 55% TFA, 40% DCM, 2.5% TIS, and 2.5% H₂O (v/v)[1][2]. For sequences rich in Met, Cys, or Trp, prepare Reagent K (see Table above)[2].
Primary Deprotection: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 30 minutes[1]. Note: Intermittent stirring is preferred over continuous magnetic stirring to prevent mechanical shearing of the resin beads[6].
Drain and Wash: Drain the acidic cocktail. Wash the resin extensively with DCM (3 × 1 min) to remove residual TFA and trapped isobutane/tert-butanol byproducts.
Neutralization (Optional but Recommended): Wash the resin with 5% Diisopropylethylamine (DIPEA) in DCM (2 × 1 min) to convert the protonated amine trifluoroacetate salt back to a free nucleophilic amine, preparing it for the next coupling step.
Validation: Immediately perform the Kaiser Test (Protocol 1) to validate complete deprotection.
How to avoid di-Boc formation during N-Boc protection.
Welcome to the Advanced Technical Support Center for Amine Protection . This guide is engineered for researchers, synthetic chemists, and drug development professionals who require precise control over N-Boc (tert-butoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for Amine Protection . This guide is engineered for researchers, synthetic chemists, and drug development professionals who require precise control over N-Boc (tert-butoxycarbonyl) protection workflows.
Over-Bocylation (the formation of N,N-di-Boc byproducts) is a frequent bottleneck that complicates purification and reduces overall yield. This portal synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve absolute chemoselectivity.
Part 1: Mechanistic Insight & Causality (FAQs)
Q1: What is the exact mechanistic basis for N,N-di-Boc formation?A: The formation of a di-Boc protected amine is a sequential process driven by the residual nucleophilicity of the mono-protected intermediate. Initially, the primary amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O) to form the desired mono-Boc carbamate[1]. While the electron-withdrawing Boc group reduces the electron density on the nitrogen, the remaining N-H proton becomes significantly more acidic. If a strong base is present, it deprotonates this N-H bond, generating a highly nucleophilic carbamate anion that rapidly attacks a second equivalent of Boc₂O to form the di-Boc byproduct[1].
Diagram 1: Sequential mechanism of di-Boc formation driven by base-catalyzed deprotonation.
Q2: How does my choice of base dictate the Mono/Di-Boc ratio?A: The basicity of your reaction environment is the primary culprit behind over-protection. 4-Dimethylaminopyridine (DMAP) is notorious for driving di-Boc formation because it acts as both a nucleophilic catalyst and a strong base that facilitates the deprotonation of the mono-Boc intermediate[2]. To prevent this, eliminate DMAP. Switching to weaker bases (like NaHCO₃) or running the reaction base-free entirely prevents the formation of the reactive carbamate anion.
Q3: Are there base-free alternatives to avoid over-protection entirely?A: Yes. You can utilize water-mediated, catalyst-free conditions[2] or use 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent additive. HFIP activates Boc₂O via strong bifurcated hydrogen bonding, enabling chemoselective mono-N-Boc protection at room temperature without any base, completely eliminating the risk of di-Boc formation[3].
Q4: I am working with a symmetrical diamine. How do I prevent both ends from reacting?A: The statistical monoprotonation method is the most robust approach. By adding exactly 1.0 equivalent of HCl, you form a mono-hydrochloride salt. Protonation of one amine withdraws electron density across the aliphatic chain, drastically reducing the basicity and nucleophilicity of the second amine. When Boc₂O is introduced, it exclusively reacts with the free amine base[4],[5].
Part 2: Troubleshooting Workflow
If you are currently observing di-Boc formation in your LC-MS or NMR spectra, follow this logical diagnostic pathway to optimize your conditions.
Diagram 2: Diagnostic workflow for troubleshooting and eliminating di-Boc byproducts.
Part 3: Quantitative Data Comparison
The table below summarizes the causality between reaction conditions and the resulting product distribution. Relying on base-free or carefully buffered systems drastically shifts the equilibrium toward the mono-protected product.
Table 1: Impact of Reaction Conditions on Mono- vs. Di-Boc Formation
Reaction Condition
Solvent System
Base / Catalyst
Boc₂O (eq)
Mono-Boc Yield (%)
Di-Boc Yield (%)
Standard Amine Base
DCM
Et₃N (2.0 eq)
1.2
75 - 85
10 - 15
Hyper-activated
THF
DMAP (0.1 eq)
2.5
< 10
> 85
Base-Free Aqueous
H₂O / Acetone
None
1.0
> 95
0
HFIP Mediated
HFIP
None
1.05
> 95
0
Diamine Monoprotection
Methanol
HCl (1.0 eq)
1.0
80 - 85
< 5
Part 4: Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They include built-in checkpoints so you can verify the integrity of the reaction in real-time.
This protocol leverages the electrophilic activation of Boc₂O via hydrogen bonding with water, completely omitting bases to prevent carbamate deprotonation[2].
Preparation: In a 50 mL round-bottom flask, suspend the primary amine (1.0 mmol) in 9.5 mL of deionized water and 0.5 mL of acetone.
Validation Checkpoint: The substrate may be partially insoluble. This is acceptable; the reaction proceeds efficiently via "on-water" interfacial catalysis.
Reagent Addition: Add Boc₂O (1.05 mmol, 229 mg) directly to the stirring suspension at room temperature.
Reaction Monitoring: Stir vigorously for 10–30 minutes. Monitor via TLC (Hexanes/EtOAc).
Validation Checkpoint: Stain the TLC plate with Ninhydrin. The starting primary amine will immediately stain dark purple. The desired mono-Boc product requires heating to stain (faint red/brown), and it will have a higher Rf than the amine. No non-polar di-Boc spot (which does not stain with Ninhydrin) should be visible.
Workup: Extract the aqueous mixture with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Selective Mono-Boc Protection of Symmetrical Diamines
This protocol uses statistical monoprotonation to deactivate one amine terminus, ensuring exclusive mono-protection[4],[5].
Monoprotonation: Dissolve the symmetrical diamine (10.0 mmol) in 40 mL of anhydrous Methanol. Cool the flask to 0 °C in an ice bath.
Salt Formation: Slowly add exactly 10.0 mL of a 1.0 M HCl solution in Methanol (10.0 mmol) dropwise over 15 minutes. Stir for an additional 30 minutes at room temperature to reach full equilibrium.
Validation Checkpoint: Measure the pH of an aliquot diluted in water. It should reflect the buffering of the mono-hydrochloride salt (typically pH 8-9), confirming that the second amine remains a free base.
Protection: Cool the mixture back to 0 °C. Add Boc₂O (10.0 mmol, 2.18 g) dissolved in 10 mL of Methanol dropwise. Stir for 2 hours at room temperature.
Workup & Free-basing: Evaporate the Methanol under reduced pressure. Add 20 mL of diethyl ether to precipitate/wash the product. To isolate the free mono-Boc diamine, dissolve the residue in water and add 1.0 M NaOH.
Validation Checkpoint: Ensure the aqueous layer is adjusted to pH > 12. This guarantees the mono-Boc diamine is fully deprotonated before extracting it into Dichloromethane (3 x 20 mL).
Technical Support Center: Managing Acid-Labile Side Chains in Boc/Bzl SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy. This guide is designed for researchers, chemists, and drug development profe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of synthesizing peptides with acid-sensitive residues. The Boc/Bzl (benzyl) strategy, while robust for long and challenging sequences, requires stringent final cleavage conditions using strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[1][2][3] These harsh conditions can generate highly reactive electrophiles, posing a significant threat to the integrity of sensitive amino acid side chains.
This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific experimental issues to help you safeguard your peptide's structure and maximize yield and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the core challenge with acid-labile residues in the Boc/Bzl strategy?
The primary challenge lies in the non-orthogonal nature of the Boc/Bzl protection scheme.[4] The Nα-Boc group is removed with a moderate acid like Trifluoroacetic acid (TFA), but the more permanent, benzyl-based side-chain protecting groups require a very strong acid for removal.[2][5] This final "global deprotection" step, typically using anhydrous HF, TFMSA, or HBr, is so harsh that it cleaves not only the target protecting groups but also generates highly reactive carbocations (e.g., tert-butyl cations from residual Boc groups or t-butyl ethers/esters) and other electrophilic species.[6][7] These reactive intermediates can indiscriminately attack nucleophilic side chains of sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to irreversible modifications.[6]
Q2: Why are "scavengers" essential during the final cleavage step, and how do they work?
Scavengers are nucleophilic compounds added to the strong acid cleavage mixture to intercept and neutralize the reactive carbocations and other electrophiles before they can damage the peptide.[8][9] Their mechanism is fundamental to achieving a high-purity product.
Cation Trapping: Scavengers like thioanisole, 1,2-ethanedithiol (EDT), or p-cresol act as sacrificial nucleophiles, capturing electrophiles such as the tert-butyl cation.[8][10]
Hydride Donation: Silanes, most notably triisopropylsilane (TIS), can reduce carbocations to inert alkanes through hydride transfer, effectively quenching their reactivity.[8]
Protecting Aromatics: Reagents like anisole or p-cresol can protect aromatic residues such as Trp and Tyr from electrophilic attack (e.g., sulfonation from Arg protecting groups).[11]
Without an appropriate scavenger cocktail, alkylation and oxidation of sensitive residues are almost inevitable.[12]
Q3: Can I use TFA for the final cleavage in Boc-SPPS?
No, TFA alone is not strong enough to remove the benzyl-based side-chain protecting groups (e.g., Arg(Tos), Lys(ClZ), Asp(OBzl)) used in traditional Boc/Bzl SPPS.[2][5] The use of TFA for global deprotection is the hallmark of the milder, orthogonal Fmoc/tBu strategy.[3] In Boc chemistry, TFA is exclusively used for the repetitive, temporary deprotection of the Nα-Boc group during chain elongation.[2][11] Attempting final cleavage with only TFA will result in a peptide that is still fully protected on its side chains.
Q4: What is the "low-high" HF cleavage method and when should I use it?
The "low-high" HF procedure is a two-step cleavage method designed to minimize side reactions, particularly the S-alkylation of Met to form a sulfonium derivative.[13]
"Low HF" Step: The peptide-resin is first treated with a low concentration of HF in a large volume of a scavenger, typically dimethyl sulfide (DMS). This condition favors an SN2 mechanism for deprotection, which minimizes the formation of free carbocations.[13] This step also reduces any pre-existing Met(O) back to Met.[13]
"High HF" Step: After removing the "low HF" mixture, a standard "high HF" concentration (e.g., 90%) with other scavengers is used to cleave the remaining, more robust protecting groups like Arg(Tos).[13]
This method is highly recommended for peptides containing Met, especially C-terminal Met, or other extremely sensitive residues.[7]
Section 2: In-Depth Troubleshooting Guide
This section addresses specific experimental problems identified through post-cleavage analysis, typically by HPLC and Mass Spectrometry (LC-MS).
Problem: My LC-MS shows unexpected +56 Da peaks, indicating tert-butylation.
Symptom: Your mass spectrum shows the desired peptide mass plus one or more additions of 56 Da, corresponding to the mass of a tert-butyl group. This is commonly observed on Trp, Cys, and Met residues.[12]
Root Cause Analysis:
This is a classic alkylation side reaction. During the strong acid cleavage, tert-butyl cations are generated from several sources: the N-terminal Boc group if not properly removed beforehand, t-butyl-based side-chain protecting groups (less common in Boc/Bzl but can be present), or the decomposition of t-butyl-containing reagents.[6][14] The nucleophilic side chains of Trp (indole ring), Met (thioether), and Cys (thiol) are prime targets for electrophilic attack by these cations.[4]
Solutions & Preventative Measures:
Ensure Complete N-Terminal Deprotection: Before initiating HF or TFMSA cleavage, perform a final, thorough deprotection of the N-terminal Boc group with TFA and wash the resin extensively.[11][13]
Optimize the Scavenger Cocktail: The choice of scavenger is critical.
For Trp: Use scavengers that protect the indole ring. Thioanisole or EDT are effective.[14][15]
For Met & Cys: Thiol-based scavengers like EDT or dithiothreitol (DTT) are highly effective at trapping cations that would otherwise alkylate the sulfur atoms.[4][10] The use of TIS as a hydride donor is also a proven strategy.[8]
Implement the "Low-High" HF Cleavage: For Met-containing peptides, this method is superior for preventing S-alkylation.[12][13]
Problem: My mass spectrum shows +16 Da or +32 Da peaks, indicating oxidation.
Symptom: You observe mass additions of +16 Da (methionine sulfoxide, Met(O)) or, less commonly, +32 Da (methionine sulfone).[16][17] Tryptophan can also be oxidized to species like oxindolylalanine (+16 Da).[18]
Root Cause Analysis:
Oxidation can occur at several stages. Air can be a culprit during the extended cleavage reaction. More often, peroxides present in old batches of diethyl ether used for precipitation are the cause.[11] The cleavage conditions themselves can also be oxidative if not performed under an inert atmosphere.
Solutions & Preventative Measures:
Use High-Quality, Peroxide-Free Solvents: Always use fresh, high-purity, peroxide-free diethyl ether for peptide precipitation.[11] Test your ether for peroxides if it has been stored for a long time.
Perform Cleavage Under Inert Atmosphere: When possible, conduct the cleavage reaction and subsequent workup under a nitrogen or argon atmosphere to minimize exposure to atmospheric oxygen.
Incorporate Reducing Agents in the Cocktail: For Met-containing peptides, a "low-high" HF cleavage protocol with DMS will reduce Met(O) back to Met.[13] Including ammonium iodide in the cleavage cocktail can also serve this purpose.[19]
Add Antioxidant Scavengers: Thiol scavengers like EDT not only capture cations but also help maintain a reducing environment, offering protection against oxidation.[20]
Problem: I have very low or no peptide yield after cleavage and precipitation.
Symptom: After the full cleavage and workup procedure, the amount of precipitated crude peptide is far below the theoretical expectation.
Root Cause Analysis:
This issue can stem from problems during synthesis, incomplete cleavage from the resin, or poor precipitation/recovery.
Solutions & Preventative Measures:
Verify Synthesis Completion: Before cleavage, confirm that the synthesis was successful. A small-scale test cleavage and LC-MS analysis can prevent the loss of a large batch.[21]
Ensure Sufficient Cleavage Time & Temperature: Some protecting groups, like Arg(Tos) and Cys(Meb), are notoriously difficult to cleave. Ensure the reaction time is adequate (e.g., 60-90 minutes) and the temperature is maintained correctly (typically 0°C for HF cleavage).[11] Insufficient time or temperatures below -5°C can lead to incomplete deprotection and cleavage.[11]
Check for Peptide Solubility: The cleaved peptide may be partially or fully soluble in the precipitation solvent (cold diethyl ether). If you suspect this, after centrifuging and decanting the ether, try evaporating the ether supernatant to see if any product remains. If solubility is an issue, methyl tert-butyl ether (MTBE) can sometimes be a better choice for precipitation.
Confirm Resin Integrity: In rare cases, the resin linker may be unstable to the repeated TFA deprotection steps during synthesis, leading to premature chain loss. This is more common with highly acid-sensitive linkers.
Problem: My peptide shows signs of aspartimide formation.
Symptom: LC-MS analysis reveals a peak with a mass of -18 Da relative to the target peptide, along with potential isoaspartyl and piperidide adduct peaks if piperidine was used in any pre-cleavage steps (e.g., Dnp removal). This is most common for Asp-Gly, Asp-Ala, and Asp-Ser sequences.[22][23]
Root Cause Analysis:
While aspartimide formation is a more pronounced issue in base-catalyzed Fmoc-SPPS, it can also be catalyzed by strong acids during the final Boc/Bzl cleavage.[24] The side-chain carboxyl group of aspartic acid (Asp) can be attacked by the backbone amide nitrogen, forming a five-membered cyclic imide. This imide can then hydrolyze to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl (isoaspartyl) isomer.
Solutions & Preventative Measures:
Choice of Protecting Group: In Boc chemistry, the use of the Asp(OcHex) (cyclohexyl ester) side-chain protecting group is known to minimize aspartimide formation compared to the benzyl ester.[24]
In-Situ Neutralization During Synthesis: Although this relates to the synthesis cycles rather than cleavage, minimizing the time the N-terminus is a free base can reduce the risk. Using in-situ neutralization coupling protocols where the neutralization and coupling steps occur concurrently can suppress this side reaction.[23]
Careful Cleavage Conditions: Avoid excessively long exposure to the strong acid during cleavage. Stick to the recommended reaction times and temperatures.
Section 3: Data & Visualized Workflows
Data Presentation: Cleavage Cocktail Selection
The selection of the correct cleavage cocktail is the single most important factor in protecting acid-labile residues. The table below summarizes common cocktails for anhydrous HF cleavage, which is a standard method in Boc-SPPS.
Note: Ratios are approximate and may require optimization based on the specific sequence and scale.
Experimental Workflow: Decision Logic for Cleavage
The following diagram outlines the decision-making process for selecting an appropriate cleavage strategy in Boc-SPPS based on the peptide's sequence.
Caption: Decision Workflow for Selecting a Boc-SPPS Cleavage Strategy.
Key Experimental Protocol: Anhydrous HF Cleavage
This protocol outlines the general steps for performing a standard "high HF" cleavage.
⚠️ EXTREME HAZARD WARNING: Anhydrous Hydrogen Fluoride (HF) is an extremely toxic, corrosive, and penetrating chemical that can cause severe, delayed-onset burns and potentially lethal systemic toxicity.[1][25] This procedure MUST be performed by trained personnel in a dedicated, HF-resistant apparatus (e.g., Kel-F or all-Teflon) located inside a certified chemical fume hood.[1][25][26] Appropriate personal protective equipment (PPE), including an acid-resistant apron, face shield, and specialized HF-resistant gloves, is mandatory. An active calcium gluconate antidote gel must be immediately accessible.
Materials:
Dried peptide-resin (100-500 mg)
Anhydrous HF cylinder
HF-resistant cleavage apparatus
Scavenger cocktail (e.g., 1 mL p-cresol per 9 mL HF)
Magnetic stir bar
Dry ice/acetone or alcohol bath (-5 to 0°C)
High-quality, peroxide-free diethyl ether or MTBE, pre-chilled to -20°C
Centrifuge tubes
Methodology:
Preparation (Pre-Cleavage):
Ensure the peptide-resin is thoroughly dried under a high vacuum to remove all residual solvents.[25]
Place the dried resin and a magnetic stir bar into the HF apparatus reaction vessel.
Add the appropriate liquid scavenger(s) (e.g., p-cresol, thioanisole) to the vessel.[25]
Assemble the HF apparatus, ensuring all connections are secure.
HF Distillation & Cleavage:
Cool the reaction vessel in a dry ice/alcohol bath to approximately -78°C.
Carefully distill the required volume of anhydrous HF from the cylinder into the reaction vessel (typically 10 mL per gram of resin).[11]
Once the desired volume is collected, close the HF cylinder valve and remove the cooling bath. Replace it with an ice-water-salt bath to maintain the reaction temperature between -5°C and 0°C.[11]
Allow the reaction to stir at 0°C for 60-90 minutes.[11] Reaction time may need to be extended for difficult sequences.
HF Evaporation:
After the reaction is complete, remove the HF under a vacuum. A water aspirator followed by a high-vacuum pump (protected by a base trap) is typically used.
Keep the reaction vessel cooled to around -5°C during evaporation to minimize side reactions.[11]
Peptide Workup & Precipitation:
Once all HF is removed, carefully open the reaction vessel inside the fume hood.
Wash the resin-peptide mixture with a small amount of TFA or DCM to dissolve the cleaved peptide and transfer it to a centrifuge tube.
Precipitate the peptide by adding the solution dropwise into a larger volume of vigorously stirred, cold diethyl ether (typically 10-20 times the volume of the TFA wash).[25]
Centrifuge the mixture to pellet the crude peptide.
Carefully decant the ether, wash the pellet again with cold ether, and re-centrifuge.
Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.
References
Vertex AI Search.
National Center for Biotechnology Information. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC. [Link]
BenchChem. Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS). Accessed March 10, 2026.
Springer Nature Experiments. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. [Link]
The University of Queensland. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - UQ eSpace. [Link]
The University of Queensland. Anhydrous hydrogen fluoride cleavage in boc solid phase peptide synthesis - UQ eSpace. [Link]
Academia.edu. (PDF) Side reactions in the SPPS of Cys-containing peptides. Accessed March 10, 2026.
ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development. [Link]
BenchChem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Accessed March 10, 2026.
Royal Society of Chemistry. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. [Link]
Vertex AI Search. Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). Accessed March 10, 2026.
BenchChem. Pbf Protecting Group Cleavage: A Technical Support Guide. Accessed March 10, 2026.
ResearchGate. Chemical Synthesis of Proteins with Base‐Labile Posttranslational Modifications Enabled by a Boc‐SPPS Based General Strategy Towards Peptide C‐Terminal Salicylaldehyde Esters | Request PDF. [Link]
Vertex AI Search. Overview of Solid Phase Peptide Synthesis (SPPS). Accessed March 10, 2026.
ACS Publications. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega. [Link]
BenchChem. Troubleshooting low yield in solid-phase peptide synthesis with MPPA linker. Accessed March 10, 2026.
Characterization of N-Boc-5-hydroxy-DL-norvaline by mass spectrometry.
Comprehensive Guide to the Mass Spectrometric Characterization of N-Boc-5-hydroxy-DL-norvaline: A Comparative Analysis Executive Summary N-Boc-5-hydroxy-DL-norvaline (CAS: 85535-47-3) is a highly versatile, non-natural a...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Guide to the Mass Spectrometric Characterization of N-Boc-5-hydroxy-DL-norvaline: A Comparative Analysis
Executive Summary
N-Boc-5-hydroxy-DL-norvaline (CAS: 85535-47-3) is a highly versatile, non-natural amino acid utilized extensively in the synthesis of modified peptides and peptidomimetics[1]. Featuring a terminal hydroxyl group on a 5-carbon aliphatic chain and an orthogonal tert-butyloxycarbonyl (Boc) protecting group, its structural integrity must be rigorously verified prior to solid-phase peptide synthesis (SPPS). This guide provides a deep-dive comparative analysis of its Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) profile, contrasting its performance and stability with alternative building blocks.
Mechanistic Causality of N-Boc Gas-Phase Fragmentation
To accurately characterize N-Boc-5-hydroxy-DL-norvaline, one must understand the thermodynamic drivers behind its gas-phase dissociation. The addition of 0.1% formic acid to the LC mobile phase is not merely for electrospray droplet stability; it is a mechanistic prerequisite. Formic acid ensures the quantitative protonation of the carbamate carbonyl oxygen.
This specific site of protonation lowers the activation energy required for a 6-membered cyclic transition state. Upon entering the collision cell and undergoing Collision-Induced Dissociation (CID), the molecule undergoes a McLafferty-type rearrangement, resulting in the rapid expulsion of neutral gas—specifically, isobutylene (56.06 Da)[2]. The resulting intermediate is highly unstable and immediately undergoes decarboxylation (loss of CO
2
, 43.99 Da) to yield the stable protonated amino acid core[3]. For N-Boc-5-hydroxy-DL-norvaline, the presence of the side-chain hydroxyl group introduces a competitive tertiary fragmentation pathway: the loss of water (18.01 Da).
Sequential CID fragmentation pathway of protonated N-Boc-5-hydroxy-DL-norvaline.
Comparative Performance Analysis
When designing a peptide synthesis workflow, researchers must choose between different protecting groups (e.g., Boc vs. Fmoc) and side-chain lengths (e.g., Norvaline vs. Homoserine). The MS/MS behavior of these alternatives varies drastically[4].
Protecting Group Dynamics (Boc vs. Fmoc): While Boc is acid-labile and fragments via the predictable -100 Da neutral loss signature, Fmoc is base-labile and highly conjugated. Fmoc-5-hydroxy-DL-norvaline requires significantly higher collision energies (25–30 eV) to cleave the stable dibenzofulvene moiety. Instead of a simple aliphatic gas loss, Fmoc derivatives typically yield the highly abundant dibenzofulvene carbocation (m/z 179.09)[3]. Boc derivatives are generally easier to sequence in positive ion mode due to their lower activation energy barriers.
Side-Chain Length (Norvaline vs. Homoserine): N-Boc-L-homoserine contains a 4-carbon chain compared to norvaline's 5-carbon chain. The shorter chain alters the relative abundance of the water loss fragment (m/z 102.06) because the resulting cyclic oxonium ion intermediate experiences different ring-strain thermodynamics compared to the norvaline derivative.
Quantitative MS/MS Comparison Table
Compound
Precursor[M+H]⁺
Key Fragment 1 (m/z)
Key Fragment 2 (m/z)
Key Fragment 3 (m/z)
Optimal CE (eV)
N-Boc-5-hydroxy-DL-norvaline
234.13
178.07 (-Isobutylene)
134.08 (-Isobutylene, -CO
2
)
116.07 (-H
2
O)
15 - 20
Fmoc-5-hydroxy-DL-norvaline
356.15
179.09 (Dibenzofulvene ion)
178.07 (-Dibenzofulvene)
160.06 (-H
2
O)
25 - 30
N-Boc-L-homoserine
220.12
164.06 (-Isobutylene)
120.07 (-Isobutylene, -CO
2
)
102.06 (-H
2
O)
15 - 20
Self-Validating Experimental Protocol (LC-MS/MS)
A common pitfall in the ESI-MS characterization of protected amino acids is the formation of sodium adducts ([M+Na]⁺), which suppress the [M+H]⁺ signal and resist fragmentation. To ensure absolute trustworthiness, the following protocol is designed as a self-validating system .
Step 1: Sample Preparation & Matrix Control
Prepare a 1 µg/mL solution of N-Boc-5-hydroxy-DL-norvaline in 50% LC-MS grade Methanol / 50% Ultrapure Water.
Critical Addition: Add 0.1% Formic Acid (v/v) to force the equilibrium toward the [M+H]⁺ state (m/z 234.13) and suppress sodium adduction.
Step 2: System Suitability & Blank Validation
Inject a blank matrix (50% MeOH + 0.1% FA) prior to the sample.
Validation Check: Monitor m/z 234.13 and m/z 256.11 ([M+Na]⁺). The baseline must show zero carryover.
Step 3: Source Tuning & Acquisition
Operate the mass spectrometer in Positive ESI mode (+3.5 kV). Set the desolvation temperature to 350°C to ensure complete droplet evaporation without inducing thermal degradation of the Boc group.
Isolate the precursor ion (m/z 234.1) in Quadrupole 1 (Q1).
Step 4: Internal Adduct Flagging (The Self-Correction Step)
During Q1 scanning, monitor the [M+Na]⁺ peak at m/z 256.11.
Validation Check: If the [M+Na]⁺ peak exceeds 10% of the[M+H]⁺ base peak, the system flags a solvent contamination issue. The operator must halt the run and flush the LC lines with 50% Methanol to remove ambient sodium salts before proceeding to CID.
Step 5: Collision-Induced Dissociation (CID)
Introduce Argon gas into the collision cell (q2). Apply a Collision Energy (CE) ramp from 15 to 20 eV.
Scan Quadrupole 3 (Q3) to detect the diagnostic triad: m/z 178.07, 134.08, and 116.07.
Step-by-step self-validating LC-MS/MS workflow for N-Boc-5-hydroxy-DL-norvaline.
Comprehensive Comparison Guide: ¹H and ¹³C NMR Spectral Assignment for N-Boc-5-hydroxy-DL-norvaline
Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction N-Boc-5-hydroxy-DL-norvaline (N-Boc-2-amino-5-hydroxypentanoic acid) is a highly versatile, non-natural amino acid bui...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction
N-Boc-5-hydroxy-DL-norvaline (N-Boc-2-amino-5-hydroxypentanoic acid) is a highly versatile, non-natural amino acid building block. It is frequently utilized in the synthesis of complex peptidic bacterial siderophores (1)[1] and is also studied as a drought-inducible plant stress metabolite (2)[2]. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for downstream synthetic validation.
As a Senior Application Scientist, I frequently observe that rigid adherence to standard NMR templates often leads to ambiguous assignments for functionalized amino acids. This guide objectively compares NMR solvent systems and details a self-validating 1D/2D NMR assignment protocol to achieve unambiguous spectral elucidation.
Part 1: Solvent System Comparison for Boc-Protected Amino Acids
The choice of deuterated solvent fundamentally alters the observed NMR spectra of N-Boc-protected amino acids due to intra- and intermolecular hydrogen bonding dynamics. We must evaluate solvents not just for solubility, but for their impact on spectral resolution.
Table 1: Objective Comparison of NMR Solvents for N-Boc-5-hydroxy-DL-norvaline
Solvent System
Exchangeable Protons (OH, NH)
Rotameric Broadening
Diagnostic Utility for Assignment
DMSO-d₆
Visible, sharp (NH ~7.0 ppm, OH ~4.4 ppm)
Minimal (stabilizes single conformer)
Optimal. Disrupts H-bonding, yielding sharp signals for definitive 2D assignment.
CDCl₃
Broad, often overlapping
High (often shows 55:45 rotamer mixtures)
Suboptimal. Restricted C-N bond rotation causes severe peak doubling.
MeOD-d₄
Invisible (Rapid H/D exchange)
Low
Contextual. Simplifies aliphatic regions but loses crucial NH/OH connectivity data.
Expertise & Causality Insight:
Why do we avoid CDCl₃ for this specific molecule? In non-polar solvents like CDCl₃, the carbamate group of the Boc protection exhibits restricted rotation around the C-N bond, leading to distinct cis and trans rotamers that complicate the ¹H and ¹³C spectra with doubled peaks (1)[1]. Conversely, DMSO-d₆ acts as a strong hydrogen-bond acceptor. It disrupts these intramolecular interactions and generally collapses the signals into a single, well-resolved conformer, which is critical for clean 2D NMR acquisitions (3)[3].
Part 2: Self-Validating Experimental Protocol
A robust NMR assignment cannot rely on 1D chemical shifts alone. It requires a self-validating system where 2D experiments independently confirm the proposed structural connectivity.
Step-by-Step Methodology
Sample Preparation: Dissolve 15–20 mg of highly pure N-Boc-5-hydroxy-DL-norvaline in 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.
1D ¹H Acquisition: Acquire at 400 MHz (or higher) using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2 seconds and acquire 16–32 scans to ensure a high signal-to-noise ratio for the broad exchangeable protons.
1D ¹³C Acquisition: Acquire proton-decoupled ¹³C spectra (zgpg30) with a minimum of 1024 scans. A 2-second D1 is sufficient for aliphatic carbons, though quaternary carbons (C1, Boc C=O) may exhibit lower intensity due to longer T₁ relaxation times.
2D COSY (Correlation Spectroscopy): Acquire gradient-enhanced COSY to map the continuous aliphatic spin system from the α-proton (H2) through the β (H3), γ (H4), and δ (H5) protons.
2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to establish direct 1-bond C-H connectivities, resolving overlapping proton signals by spreading them into the carbon dimension.
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to identify 2- and 3-bond correlations. This is critical for linking the isolated Boc group and the C1 carboxylic acid to the main aliphatic chain (4)[4].
Figure 1. Self-validating NMR workflow for the structural elucidation of N-Boc-5-hydroxy-DL-norvaline.
Part 3: Spectral Assignment and Data Presentation
Based on the self-validating 1D and 2D workflow, the following assignments are established for N-Boc-5-hydroxy-DL-norvaline in DMSO-d₆.
Table 2: ¹H and ¹³C NMR Spectral Assignment (DMSO-d₆)
Position
¹³C Shift (ppm)
¹H Shift (ppm)
Multiplicity & Integration
Key 2D Correlations
C1 (COOH)
174.2
-
-
HMBC: H2, H3
C2 (α-CH)
53.5
3.85
m, 1H
COSY: H3, NH; HSQC: C2
C3 (β-CH₂)
28.6
1.55 - 1.70
m, 2H
COSY: H2, H4; HSQC: C3
C4 (γ-CH₂)
28.2
1.40 - 1.50
m, 2H
COSY: H3, H5; HSQC: C4
C5 (δ-CH₂)
60.5
3.38
m, 2H
COSY: H4, OH; HMBC: C4
OH (Hydroxyl)
-
4.42
t, 1H (exchangeable)
COSY: H5
NH (Amide)
-
7.05
d, 1H (exchangeable)
COSY: H2; HMBC: Boc C=O
Boc C=O
155.6
-
-
HMBC: NH, Boc-CH₃
Boc C(CH₃)₃
78.1
-
-
HMBC: Boc-CH₃
Boc -CH₃
28.3
1.38
s, 9H
HSQC: Boc-CH₃; HMBC: Boc C(CH₃)₃
Note: Because N-Boc-5-hydroxy-DL-norvaline is a racemate, its D- and L-enantiomers are NMR-indistinguishable in achiral solvents. Exact chemical shifts may vary slightly (± 0.05 ppm) depending on sample concentration and probe temperature.
Mechanistic Validation of the Assignment
The assignment of the aliphatic chain (C2 through C5) is unambiguously validated by the COSY spectrum. The α-proton (H2) at 3.85 ppm couples to both the amide NH (7.05 ppm) and the β-protons (H3). The terminal δ-protons (H5) at 3.38 ppm are distinctly shifted downfield due to the electron-withdrawing hydroxyl group and show a clear COSY cross-peak with the exchangeable OH triplet at 4.42 ppm. Finally, HMBC definitively anchors the quaternary carbons, proving the structural integrity of the Boc protection and the carboxylic acid, which are otherwise invisible in standard 1-bond correlation experiments (4)[4].
Figure 2. Logical mapping of 2D NMR experiments to specific structural domains of the molecule.
References
Synthesis and Study of Peptidic Bacterial Siderophores - Newcastle University Theses.1
Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress - Journal of Experimental Botany. 2
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. 3
Application Note: NMR Spectroscopic Characterization of Boc-Trp-Phe-OMe - Benchchem. 4
How does the hydroxyl group in N-Boc-5-hydroxy-DL-norvaline affect peptide conformation?
The Conformational Impact of the Hydroxyl Group in N-Boc-5-hydroxy-DL-norvaline: A Comparative Guide Introduction N-Boc-5-hydroxy-DL-norvaline (Boc-Hnv-OH) is a highly specialized non-canonical amino acid building block...
Author: BenchChem Technical Support Team. Date: March 2026
The Conformational Impact of the Hydroxyl Group in N-Boc-5-hydroxy-DL-norvaline: A Comparative Guide
Introduction
N-Boc-5-hydroxy-DL-norvaline (Boc-Hnv-OH) is a highly specialized non-canonical amino acid building block utilized in advanced peptide engineering. While its hydrocarbon backbone length mirrors that of standard norvaline, the presence of a terminal
δ
-hydroxyl group fundamentally alters its physicochemical behavior. Understanding how this specific hydroxyl group influences peptide conformation is critical for rational drug design, particularly when attempting to modulate binding pocket thermodynamics, stabilize specific secondary structures, or perform late-stage structural editing.
Mechanistic Analysis: How the Hydroxyl Group Dictates Conformation
1. Side-Chain to Main-Chain (SC-MC) Hydrogen Bonding
The primary conformational driver of 5-hydroxynorvaline is its capacity to form intramolecular hydrogen bonds. Unlike purely aliphatic side chains, the
δ
-hydroxyl group acts as both a hydrogen bond donor and acceptor. In non-polar environments or buried protein cores, the flexible 3-carbon chain folds back, allowing the hydroxyl oxygen to hydrogen-bond with the amide backbone (typically forming a 12-membered ring structure). This interaction restricts the
χ1
and
χ2
dihedral angles, stabilizing specific rotamers (often gauche+ or trans) and inducing local backbone rigidity (1)[1].
2. Hydration Shell and Water Displacement
In aqueous environments, the hydroxyl group recruits a localized hydration shell, dictating the conformer state based on solvent interactions (2)[2]. When a peptide containing 5-hydroxynorvaline binds to a target receptor, this hydrated side chain can displace tightly bound water molecules deep within the binding pocket. For example, in the structure-based design of (5-hydroxynorvaline)-2-cyclosporin, crystallographic analysis revealed that while the peptide backbone conformation remained identical to the wild-type, the introduction of the hydroxyl group displaced a critical water molecule in the cyclophilin A pocket. This displacement altered prebinding equilibria, resulting in an 8-9-fold lower binding affinity due to unfavorable free energy changes (3)[3].
3. Late-Stage Conformational Editing
Recent advancements in peptide synthesis allow for the late-stage generation of 5-hydroxynorvaline directly on complex peptides via serine deoxygenative activation. This enables researchers to perform on-peptide conformational editing without disrupting the native peptide complexity or backbone stereochemistry, proving that the
δ
-hydroxyl group can be introduced post-synthetically to fine-tune structural activity relationships (SAR) (4)[4].
Logical flow of how the structural features of 5-hydroxynorvaline dictate peptide conformation.
Comparative Analysis: 5-Hydroxynorvaline vs. Structural Alternatives
To isolate the specific effect of the
δ
-hydroxyl group and the extended carbon chain, we compare Boc-Hnv-OH against its non-hydroxylated counterpart (Norvaline), a shorter hydroxylated analog (Homoserine), and a charged analog (Glutamic Acid).
To empirically determine the conformational impact of the hydroxyl group, the following self-validating workflow must be employed.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Boc-Hnv-OH
Causality & Design: The critical challenge when using N-Boc-5-hydroxy-DL-norvaline is the unprotected
δ
-hydroxyl group. Standard strong coupling reagents (like DIC/DMAP) will cause O-acylation (branching) at the side chain. Therefore, we utilize mild activation kinetics (DEPBT) to ensure strictly N-terminal elongation.
Self-Validation: A micro-cleavage step is integrated immediately after the Hnv coupling. If LC-MS shows a mass anomaly of +[Amino Acid MW], O-acylation has occurred, and the coupling time/reagents must be adjusted.
Step-by-Step Methodology:
Resin Swelling: Swell 0.1 mmol of PAM resin in Dichloromethane (DCM) for 30 minutes.
Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 20 minutes to remove the N-terminal Boc group. Wash thoroughly with DCM and DMF.
Mild Activation: Dissolve 0.3 mmol of Boc-Hnv-OH and 0.3 mmol of DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) in DMF. Add 0.6 mmol of N,N-Diisopropylethylamine (DIPEA). Do not use DMAP.
Coupling: Add the activated mixture to the resin and agitate for exactly 45 minutes. Prolonged coupling exponentially increases the risk of side-chain esterification.
Micro-Cleavage Validation: Extract 1 mg of resin, treat with anhydrous HF for 30 mins, and analyze via LC-MS. Confirm the presence of the linear peptide mass without branching.
Capping: Treat the resin with 10% acetic anhydride in DMF to cap any unreacted amines.
Protocol 2: Conformational Elucidation via NMR Spectroscopy
Causality & Design: To prove that the hydroxyl group is altering the conformation via SC-MC hydrogen bonding, we measure the temperature coefficients (
Δδ/ΔT
) of the amide protons. Amide protons shielded by the folded
δ
-hydroxyl group will show low temperature sensitivity compared to solvent-exposed protons.
Self-Validation: The 1D temperature coefficient data is orthogonally validated using 2D NOESY cross-peaks to confirm the exact spatial proximity of the interacting atoms.
Step-by-Step Methodology:
Sample Preparation: Dissolve the purified peptide in 600 µL of 90% H₂O / 10% D₂O to a concentration of 2 mM. Adjust pH to 5.5 to minimize base-catalyzed proton exchange.
1D Temperature Titration: Acquire 1H NMR spectra at 5 K intervals from 278 K to 318 K.
Data Plotting: Plot the chemical shift (
δ
, ppm) of each amide NH proton against Temperature (K).
Coefficient Analysis: Calculate the slope (
Δδ/ΔT
). A slope more positive than -2.0 ppb/K indicates a solvent-shielded proton involved in an intramolecular hydrogen bond with the Hnv hydroxyl group. A slope more negative than -4.0 ppb/K indicates a solvent-exposed, freely rotating backbone.
2D NOESY Validation: Acquire a 2D NOESY spectrum at 298 K (mixing time 200 ms). Identify distinct cross-peaks between the
δ
-protons of Hnv and the backbone amide protons (i, i-3 or i, i+3), confirming the folded rotamer state.
Self-validating experimental workflow for analyzing peptide conformational changes.
Conclusion
The insertion of N-Boc-5-hydroxy-DL-norvaline into a peptide sequence is not merely a steric substitution; it is a targeted thermodynamic and conformational edit. By leveraging the
δ
-hydroxyl group's capacity for extended intramolecular hydrogen bonding and localized water displacement, researchers can precisely engineer peptide rigidity, alter hydration shells, and fine-tune binding pocket interactions.
References
THE ROLE OF WATER MOLECULES IN THE STRUCTURE-BASED DESIGN OF (5-HYDROXYNORVALINE)
Source: PubMed Central (PMC)
Deterministic features of side-chain main-chain hydrogen bonds in globular protein structures
Source: Oxford Academic
URL
Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions
Source: NIH / JACS
URL